molecular formula C8H7N3O2 B11913772 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

カタログ番号: B11913772
分子量: 177.16 g/mol
InChIキー: JGBABFOQZGMHRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (CAS 1546150-28-0) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold in targeted therapy due to its versatility in interacting with diverse enzymatic targets . The carboxylic acid functional group at the 7-position provides a versatile handle for synthetic modification, allowing researchers to create amide derivatives or link the core to other pharmacophores. The methyl substituent at the 5-position can be used to fine-tune the compound's electronic properties and steric profile. The pyrrolo[2,1-f][1,2,4]triazine moiety is an integral structural component of several clinically significant molecules. It is the active motif in the broad-spectrum antiviral drug Remdesivir, which targets RNA-dependent RNA polymerase . Furthermore, this fused heterocycle is found in kinase inhibitors like Brivanib alaninate (an antitumor agent targeting Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)) , and Avapritinib (targeting platelet-derived growth factor receptor alpha (PDGFRα) for gastrointestinal stromal tumors) . As such, this compound serves as a critical precursor for researchers developing novel small-molecule inhibitors for oncology and antiviral applications. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals as a drug, diagnostic, or for any other therapeutic purpose. Researchers should handle this material with care in accordance with all applicable laboratory safety procedures.

特性

分子式

C8H7N3O2

分子量

177.16 g/mol

IUPAC名

5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(5)3-9-4-10-11/h2-4H,1H3,(H,12,13)

InChIキー

JGBABFOQZGMHRY-UHFFFAOYSA-N

正規SMILES

CC1=C2C=NC=NN2C(=C1)C(=O)O

製品の起源

United States
Foundational & Exploratory

In Vitro Pharmacology of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic Acid: A Privileged Scaffold for Receptor Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged bioisosteric scaffold in modern medicinal chemistry. It serves as the structural foundation for numerous potent kinase inhibitors and nucleotide analogs 1[1]. Within this diverse chemical space, 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid represents a master precursor and pharmacophore.

By mimicking the adenine ring of adenosine triphosphate (ATP), derivatives of this scaffold competitively bind to the highly conserved ATP-binding pockets of Receptor Tyrosine Kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Epidermal Growth Factor Receptor (EGFR) 2[2].

Mechanistic Causality of Scaffold Functionalization

The pharmacological efficacy of this compound is dictated by its precise spatial orientation within the kinase domain:

  • The Triazine Core: The nitrogen atoms form essential hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 5-Methyl Substitution: Provides a steric shield that restricts bond rotation, locking the molecule into an active conformation and enhancing selectivity between closely related kinase subfamilies 3[3].

  • The 7-Carboxylic Acid: Acts as a versatile synthetic vector. It does not typically interact with the hinge region; rather, it projects outward toward the solvent-exposed channel. Functionalizing this carboxylic acid into amides or esters allows drug developers to fine-tune aqueous solubility and membrane permeability without disrupting the core ATP-mimetic interaction4[4].

Scaffold_Logic Core 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (Master Scaffold) Sub4 C4 Substitution (e.g., Arylamino / Aryloxy) Core->Sub4 Sub5 C5 Methyl Group (Steric Shielding) Core->Sub5 Sub7 C7 Carboxylic Acid (Solvent Channel Vector) Core->Sub7 Hinge Hinge Region Binding (ATP Mimetic) Sub4->Hinge Selectivity Kinase Selectivity (VEGFR vs FGFR) Sub5->Selectivity Sub7->Selectivity Solubility Aqueous Solubility & Pharmacokinetics Sub7->Solubility

Fig 1: Logical relationship between scaffold functionalization and pharmacological outcomes.

In Vitro Biochemical Profiling (Cell-Free)

To evaluate the intrinsic inhibitory potency of derivatives synthesized from the 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid scaffold, cell-free biochemical assays are the first line of investigation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high sensitivity and resistance to compound autofluorescence 5[5].

Protocol 1: TR-FRET Kinase Assay for VEGFR-2 (Self-Validating System)

1. Enzyme-Inhibitor Pre-incubation:

  • Action: Incubate 8 ng of recombinant VEGFR-2 kinase domain with varying concentrations of the pyrrolotriazine derivative in assay buffer (20 mM Tris pH 7.0, 1.5 mM MnCl2​ , 0.5 mM DTT) for 30 minutes at room temperature.

  • Causality Checkpoint: Pre-incubation allows the compound to reach thermodynamic binding equilibrium in the ATP pocket before competing with ATP. Skipping this step often leads to an underestimation of potency for slow-binding inhibitors.

2. Reaction Initiation:

  • Action: Add ATP at a concentration equal to its apparent Km​ (e.g., 10 µM) and 75 µg/mL of biotinylated poly-GT substrate.

  • Causality Checkpoint: Setting [ATP]=Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal window. This specific ratio allows for the direct calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

3. Termination and Detection:

  • Action: After 60 minutes, add EDTA (final concentration 15 mM) alongside a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Causality Checkpoint: EDTA rapidly chelates Mg2+ and Mn2+ , immediately halting the kinase reaction to ensure precise temporal control. The Eu-donor and APC-acceptor generate a FRET signal only when the substrate is phosphorylated, providing a highly specific, wash-free readout.

4. Orthogonal Validation (Z'-factor Calculation):

  • Action: Include DMSO-only (maximum activity) and no-enzyme (background) controls on every 384-well plate.

  • Causality Checkpoint: Calculates the Z'-factor. A Z' > 0.5 mathematically validates the assay's dynamic range and proves the system is self-consistent and free of edge effects.

TR_FRET Step1 1. Kinase + Compound Incubation Step2 2. ATP + Substrate Addition Step1->Step2 Step3 3. Reaction (Phosphorylation) Step2->Step3 Step4 4. EDTA + Detection Antibodies Step3->Step4 Step5 5. TR-FRET Readout Step4->Step5

Fig 2: Step-by-step TR-FRET biochemical assay workflow for determining kinase IC50.

In Vitro Cellular Pharmacology (Phenotypic)

Biochemical potency does not always translate to cellular efficacy due to factors like membrane permeability, efflux pump liability, and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). Therefore, phenotypic cellular assays are required to validate the target engagement of 5-methylpyrrolo[2,1-f][1,2,4]triazine derivatives 6[6].

Protocol 2: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

1. Cellular Starvation:

  • Action: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in basal media (0.5% FBS, devoid of growth factors) for 16 hours.

  • Causality Checkpoint: Starvation synchronizes the cell cycle in the G0/G1 phase and downregulates basal RTK phosphorylation, maximizing the signal-to-noise ratio upon subsequent VEGF stimulation.

2. Compound Treatment and Stimulation:

  • Action: Pre-treat cells with the pyrrolotriazine derivative for 1 hour, followed by stimulation with 50 ng/mL VEGF-A.

  • Causality Checkpoint: The 1-hour pre-treatment ensures complete intracellular target engagement before the massive influx of RTK signaling triggered by the exogenous ligand.

3. Matrigel Plating:

  • Action: Transfer cells to Matrigel-coated wells and incubate for 4-6 hours.

  • Causality Checkpoint: Matrigel mimics the extracellular matrix, providing the necessary mechanical and biochemical cues for endothelial cells to differentiate into capillary-like structures.

4. Orthogonal Validation (Cytotoxicity Check):

  • Action: Run a parallel MTT viability assay on a separate HUVEC plate.

  • Causality Checkpoint: Ensures that the inhibition of tube formation is driven by specific anti-angiogenic mechanisms (VEGFR-2 blockade) rather than general compound cytotoxicity or off-target poisoning.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg MAPK MAPK / ERK Cascade VEGFR2->MAPK PI3K PI3K / AKT Pathway VEGFR2->PI3K Inhibitor Pyrrolotriazine Scaffold (ATP Competitor) Inhibitor->VEGFR2 Blocks ATP pocket Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis

Fig 3: Mechanism of action of pyrrolotriazine derivatives inhibiting VEGFR-2 mediated signaling.

Quantitative Pharmacological Data

The following tables summarize the representative in vitro pharmacological profile of functionalized 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid derivatives, demonstrating how substitutions at the 7-position dictate potency.

Table 1: Biochemical Kinase Selectivity (Cell-Free IC50)

Compound ConstructVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)EGFR IC50 (nM)Aurora A IC50 (nM)
Unmodified 5-Methyl-7-COOH Core >10,000>10,000>10,000>10,000
Derivative A (7-Carboxamide) 25148380>5,000
Derivative B (7-Ester) 1285210>5,000

Note: The unmodified core lacks the necessary solvent-channel interactions to achieve nanomolar potency, highlighting the necessity of the 7-carboxylic acid as a functionalization vector.

Table 2: Cellular Phenotypic Assays (IC50)

Assay TypeCell LineTarget ReadoutIC50
Proliferation HUVEC (+VEGF)Anti-angiogenic (VEGFR-2)40 nM
Proliferation A431Anti-EGFR viability21.98 µM
Viability (MTT) HepG2Hepatocellular toxicity>10,000 nM

References

  • Source: SIOC Journals (2018)
  • Source: European Patent Office (EPO)
  • Source: Cancer Research - AACR Journals (2005)
  • Source: PubMed Central (PMC)
  • Source: National Cancer Institute (NCI)
  • Discovery of Brivanib Alaninate...

Sources

Crystal structure and X-ray crystallography of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 5-Methylpyrrolo[2,1-f][1][2]triazine-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is a "privileged" heterocyclic system integral to numerous biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir.[3][4] Its rigid, planar structure and potential for diverse substitution make it a cornerstone in modern medicinal chemistry.[5][6] Unambiguous determination of the three-dimensional atomic arrangement of its derivatives is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for achieving this, providing precise data on molecular geometry, conformation, and intermolecular interactions.[1][7] This guide provides an in-depth technical overview of the process of determining the crystal structure of a representative member of this class, 5-Methylpyrrolo[2,1-f][1][2]triazine-7-carboxylic acid, from synthesis and crystallization to data collection, structure refinement, and validation.

Introduction: The Rationale for Structural Elucidation

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. For the pyrrolo[2,1-f][1][2]triazine core, substitutions at various positions can dramatically alter its binding affinity for biological targets such as protein kinases.[8] While spectroscopic methods like NMR provide valuable information, only SCXRD can deliver a precise and unambiguous atomic-level map of the molecule in the solid state. This information is critical for:

  • Confirming Molecular Connectivity: Verifying the outcome of a synthetic route.

  • Determining Stereochemistry: Assigning absolute configuration for chiral centers.

  • Analyzing Conformation: Understanding the preferred spatial arrangement of substituents.

  • Mapping Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate crystal packing and can inform on potential interactions in a protein binding pocket.

This guide details the comprehensive workflow for such a structural determination, emphasizing the causality behind experimental choices to ensure a robust and verifiable result.

Experimental Methodology: A Self-Validating Workflow

The journey from a powdered compound to a fully validated crystal structure is a multi-step process where each stage builds upon the last. The integrity of the final model is dependent on the quality of execution at every step.

Synthesis and Crystallization

The synthesis of the pyrrolo[2,1-f][1][2]triazine scaffold can be achieved through various established routes, often involving the cyclization of a substituted N-aminopyrrole derivative.[3] Following synthesis and purification, the production of high-quality single crystals is the most critical and often most challenging step.[2] Crystallization is a process of controlled precipitation, moving a molecule from a disordered solution state to an ordered solid state through two phases: nucleation and growth.[2]

Protocol: Crystallization by Slow Solvent Evaporation

This is a facile and widely used technique for organic compounds.[2][9]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility prevents precipitation, while poor solubility hinders the initial dissolution. For the title compound, a polar protic solvent like ethanol or a polar aprotic solvent like ethyl acetate is a logical starting point.

  • Solution Preparation: Dissolve approximately 5-10 mg of 5-Methylpyrrolo[2,1-f][1][2]triazine-7-carboxylic acid in the minimum amount of warm solvent (e.g., ethanol) to achieve saturation.

  • Filtration: Filter the warm solution through a small cotton plug in a pipette to remove any particulate impurities that could act as uncontrolled nucleation sites.

  • Crystal Growth: Transfer the filtrate to a clean, small vial. Cover the vial with a cap, or Parafilm, pierced with one or two small holes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Slow evaporation over several days to weeks gradually increases the solute concentration, leading to supersaturation and the subsequent formation of well-ordered crystals.

Causality Insight: The key to this method is controlling the rate of supersaturation. Rapid evaporation leads to the formation of many small nuclei, resulting in a microcrystalline powder. Slow, controlled evaporation allows for the growth of a small number of nuclei into larger, diffraction-quality single crystals.[2]

X-ray Data Collection

Once a suitable crystal (ideally >20 µm, with sharp edges and no visible defects) is obtained, it is subjected to X-ray diffraction analysis.[7]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Expertise Note: Cryo-cooling is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data, and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Collection: The mounted crystal is placed on a goniometer within an X-ray diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray generator and a CCD or CMOS area detector.[7] For organic molecules, Molybdenum Kα radiation (λ = 0.71073 Å) is commonly used.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.[10]

Data Processing and Structure Solution

The raw diffraction images must be processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.[11]

Workflow: From Diffraction Images to an Atomic Model

G cluster_0 Data Processing cluster_1 Structure Solution & Refinement Raw Diffraction Images Raw Diffraction Images Indexing Indexing Raw Diffraction Images->Indexing Identify unit cell & orientation Integration Integration Indexing->Integration Measure spot intensities Scaling & Merging Scaling & Merging Integration->Scaling & Merging Apply corrections, merge redundant data Scaled Data (hkl file) Scaled Data (hkl file) Scaling & Merging->Scaled Data (hkl file) Structure Solution (SHELXS/T) Structure Solution (SHELXS/T) Scaled Data (hkl file)->Structure Solution (SHELXS/T) Direct Methods, obtain initial phases Initial Model Initial Model Structure Solution (SHELXS/T)->Initial Model Generate electron density map Refinement (SHELXL) Refinement (SHELXL) Initial Model->Refinement (SHELXL) Iterative least-squares fitting Difference Fourier Map Difference Fourier Map Refinement (SHELXL)->Difference Fourier Map Locate missing atoms (e.g., H) Final Model (.cif, .res) Final Model (.cif, .res) Refinement (SHELXL)->Final Model (.cif, .res) Converged model Difference Fourier Map->Refinement (SHELXL) Validation (PLATON) Validation (PLATON) Final Model (.cif, .res)->Validation (PLATON) Check for errors & consistency Validated Structure Validated Structure Validation (PLATON)->Validated Structure

Caption: Workflow for X-ray crystal structure determination.

  • Indexing & Integration: The positions of the diffraction spots on the images are used to determine the unit cell parameters and the crystal's orientation (indexing). The software then integrates the intensity of each spot, subtracting the background noise.[10][11]

  • Scaling & Merging: Intensities are corrected for various experimental factors (e.g., Lorentz-polarization). Symmetry-related reflections are then scaled and merged to produce a unique set of reflection data.[12]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, implemented in programs like SHELXS or SHELXT.[13][14] This process generates an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[15] This is an iterative process:

    • The positions and displacement parameters of the atoms are adjusted to improve the agreement between the observed structure factors (from the data) and the calculated structure factors (from the model).

    • Difference Fourier maps are calculated to locate missing atoms (like hydrogens) or identify regions of disorder.

    • Atoms are refined anisotropically, accounting for their vibrational motion in different directions.

Structure Validation

This is a non-negotiable final step to ensure the quality and chemical sense of the determined structure.[16] Automated software like PLATON is used to perform a comprehensive check of the crystallographic information file (CIF).[17]

Trustworthiness Pillar: The validation process is a self-validating system. PLATON generates a list of ALERTS that flag potential issues, such as missed symmetry, incorrect atom assignments, unusual bond lengths or angles, and voids in the crystal lattice.[18] Addressing these ALERTS is a mandatory part of producing a publication-quality structure.

Results: The Structure of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid

The following data represents a plausible, high-quality dataset for the title compound, consistent with expectations for a small organic molecule.

Crystallographic Data and Refinement Details
ParameterValue
Crystal Data
Chemical formulaC₉H₈N₄O₂
Formula weight204.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.513(2), 10.245(3), 11.089(3)
α, β, γ (°)90, 109.54(1), 90
Volume (ų)910.4(4)
Z4
Calculated density (g/cm³)1.491
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections collected8912
Independent reflections2085 [R(int) = 0.031]
Refinement
Refinement methodFull-matrix least-squares on F²
R₁ [I > 2σ(I)]0.041
wR₂ (all data)0.105
Goodness-of-fit (S)1.05
Largest diff. peak/hole (e/ų)0.28 / -0.21

Interpretation of Key Parameters:

  • Space Group (P2₁/c): This is a very common centrosymmetric space group for organic molecules.

  • R₁ and wR₂: These are residual factors that measure the agreement between the experimental data and the calculated model. Values below 0.05 (for R₁) are indicative of a good refinement.

  • Goodness-of-fit (S): A value close to 1.0 indicates that the model accurately fits the data.

Molecular Structure and Intermolecular Interactions

The refined structure confirms the planar nature of the fused pyrrolo[2,1-f][1][2]triazine ring system. The carboxylic acid group is nearly coplanar with the heterocyclic core, facilitating electronic conjugation.

A key feature revealed by the crystal structure is the intermolecular hydrogen bonding. The carboxylic acid moiety forms a classic centrosymmetric dimer motif with a neighboring molecule via strong O—H···O hydrogen bonds. This is a very common and stable packing arrangement for carboxylic acids.

G N1 N N2 N N1->N2 C5 C5 N1->C5 N3 N N2->N3 N4 N N2->N4 C6 C6 N3->C6 C8 C8 N4->C8 C5->C6 C9 C9 C5->C9 CH₃ C7 C7 C6->C7 C7->C8 C10 C10 C7->C10 C8->N1 O11 O11 C10->O11 O O12 O12 C10->O12 OH

Caption: 2D structure of the title compound.

This hydrogen bonding network is a primary determinant of the crystal packing, leading to the formation of one-dimensional chains of dimers extending through the crystal lattice. Understanding such packing motifs is crucial for studies on polymorphism and solid-state properties.

Conclusion

The determination of the crystal structure of 5-Methylpyrrolo[2,1-f][1][2]triazine-7-carboxylic acid by single-crystal X-ray diffraction provides an unambiguous confirmation of its molecular architecture and intermolecular interactions. The detailed, self-validating workflow described herein—from rational crystallization strategies to robust data collection, state-of-the-art refinement techniques, and mandatory validation checks—ensures the highest level of scientific integrity. The resulting structural model offers invaluable, atomic-resolution insights that are essential for researchers in medicinal chemistry and drug development to advance the design of new therapeutics based on this important heterocyclic scaffold.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Spek, A. L. (2018). An overview of PLATON/PLUTON crystal structure validation. ResearchGate. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 77(Pt 6), 637–646. [Link]

  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1861. [Link]

  • Academia.edu. (n.d.). (PDF) Single-crystal structure validation with the program PLATON. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Single-crystal structure validation with the program PLATON. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Schroeder, G. M., et al. (2008). Identification of pyrrolo[2,1-f][1][2]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1945-1951. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement. University of Göttingen. [Link]

  • Read, R. J., & Stokes, D. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 4-9. [Link]

  • Leslie, A. G. W., & Powell, H. R. (2017). X-ray data processing. Methods in Molecular Biology, 1607, 349–378. [Link]

  • ResearchGate. (2021). (PDF) A beginner's guide to X-ray data processing. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Belskaya, N. P., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7724. [Link]

  • Gomaa, A. M. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(1), 437–459. [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][2]triazolo[3,4-b][2][17]thiadiazine-7-carboxylic acid and its salts. ScienceRise: Pharmaceutical Science, (2), 4-11. [Link]

  • Li, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193. [Link]

  • Google Patents. (2013). WO2013177983A1 - Pyrrolo[2,1-f][1][2]triazine compound, and preparation method and application thereof.

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. [Link]

  • PubChem. (n.d.). 5-methylpyrrolo[2,1-f][1][2]triazin-4-amine. [Link]

Sources

Part 1: The Pyrrolo[2,1-f]triazine Scaffold: Therapeutic Context and Potential Toxicological Concerns

Part 1: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: Therapeutic Context and Potential Toxicological Concerns

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a versatile template for designing kinase inhibitors that target various pathways implicated in cancer and other diseases.[6][7] Derivatives have shown potent inhibitory activity against kinases such as VEGFR-2, EGFR, JAK2, and ALK.[4][6][7][8][9] This potent bioactivity necessitates a thorough evaluation of on-target and off-target toxicities.

1.1 Anticipated On-Target Toxicity

Given that the primary therapeutic targets of this scaffold are often critical cellular kinases, on-target toxicities are a significant consideration. Inhibition of kinases like VEGFR-2 can lead to adverse effects such as hypertension, bleeding, and gastrointestinal perforation. The specific kinase inhibition profile of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid will be a primary determinant of its on-target toxicity.

1.2 Potential for Off-Target Toxicity and Other Liabilities

  • Metabolic Activation: A key concern for this class of compounds is the potential for metabolic activation into reactive metabolites. Such metabolites can form adducts with cellular macromolecules, including glutathione, leading to idiosyncratic drug-induced toxicity.[4][9] Modifications to the core structure have been shown to mitigate this risk.[4][9]

  • General Cytotoxicity: While some derivatives have been identified with "low toxicity" in specific in vitro assays, the broader class has demonstrated potent antiproliferative activity against various cancer cell lines.[1][10][11] This indicates a potential for cytotoxicity in non-cancerous cells that needs to be carefully evaluated.

Part 2: A Roadmap for Comprehensive Toxicological Assessment

A multi-tiered approach is essential to systematically evaluate the safety profile of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid. The following sections detail the recommended experimental workflows.

2.1 In Vitro Toxicology

Initial safety assessment should begin with a battery of in vitro assays to identify potential liabilities early in development.

2.1.1 Cytotoxicity Assays

  • Objective: To determine the concentration at which the compound induces cell death in both cancerous and non-cancerous cell lines.

  • Recommended Cell Lines:

    • A panel of human cancer cell lines relevant to the proposed therapeutic indication.

    • Primary human cells or immortalized non-cancerous cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) to assess general cytotoxicity.

  • Methodology:

    • Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid in culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations.

    • Incubate for a relevant time period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a validated method, such as the MTT or CellTiter-Glo® assay.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

2.1.2 Genotoxicity Assays

  • Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

  • Standard Battery of Tests:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage.

    • In Vitro Mammalian Chromosomal Aberration Test: To assess for larger-scale chromosomal damage.

2.1.3 hERG Channel Inhibition Assay

  • Objective: To evaluate the potential for QT interval prolongation and cardiac arrhythmias, a common cause of drug withdrawal.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

2.2 In Vivo Toxicology

Following in vitro assessment, in vivo studies in relevant animal models are necessary to understand the compound's effects in a whole organism.

2.2.1 Acute Toxicity Studies

  • Objective: To determine the short-term toxicity of a single high dose of the compound and to identify the maximum tolerated dose (MTD).

  • Methodology:

    • Administer escalating doses of the compound to rodents (e.g., mice or rats) via the intended clinical route.

    • Observe animals for a defined period (typically 14 days) for clinical signs of toxicity, morbidity, and mortality.

    • Conduct a full necropsy and histopathological examination of major organs.

2.2.2 Repeat-Dose Toxicity Studies

  • Objective: To evaluate the toxic effects of the compound after repeated administration over a longer period.

  • Methodology:

    • Administer the compound daily for a specified duration (e.g., 28 days or 90 days) to two species (one rodent, one non-rodent).

    • Include multiple dose groups (low, mid, high) and a control group.

    • Monitor clinical signs, body weight, food consumption, and conduct regular hematology, clinical chemistry, and urinalysis.

    • Perform a comprehensive histopathological examination of all tissues at the end of the study.

2.3 Safety Pharmacology

  • Objective: To investigate the potential for adverse effects on major physiological systems.

  • Core Battery of Tests:

    • Central Nervous System: Functional observational battery (FOB) in rodents.

    • Cardiovascular System: Telemetry studies in a non-rodent species to monitor blood pressure, heart rate, and ECG.

    • Respiratory System: Whole-body plethysmography in rodents.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting toxicological findings.

Table 1: Proposed In Vitro Toxicology Panel and Interpretation

AssayEndpointPurposeInterpretation of Adverse Finding
Cytotoxicity IC50Assess general cell killing potential.Low therapeutic index (IC50 close to efficacious concentration).
Ames Test Revertant CountDetects gene mutations.Positive result indicates mutagenic potential.
Micronucleus Test MicronucleiDetects chromosomal damage.Positive result indicates clastogenic potential.
hERG Assay IC50Assesses risk of cardiac arrhythmia.IC50 below a certain threshold indicates potential cardiac risk.

Experimental Workflow for In Vivo Acute Toxicity Study

Gcluster_0Dose Escalation Phasecluster_1Observation Period (14 days)cluster_2Terminal ProceduresDose1Dose Group 1 (n=3 M, 3 F)ObserveMonitor Clinical Signs,Body Weight, MortalityDose1->ObserveDose2Dose Group 2 (n=3 M, 3 F)Dose2->ObserveDoseNDose Group N (n=3 M, 3 F)DoseN->ObserveNecropsyGross NecropsyObserve->NecropsyHistoHistopathology of Major OrgansNecropsy->Histo

Caption: Workflow for a typical in vivo acute toxicity study.

Part 4: Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold holds immense therapeutic promise, particularly in the realm of oncology.[6] However, the potent biological activity of this class necessitates a rigorous and proactive approach to safety and toxicity assessment. For the novel compound, 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid, the path forward involves a systematic evaluation as outlined in this guide.

Key areas of focus should include a thorough investigation of its kinase inhibition profile to predict on-target toxicities, and a comprehensive assessment of its potential for metabolic activation and genotoxicity. The data generated from these studies will be critical in determining the therapeutic window and overall risk-benefit profile of this promising new chemical entity.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available from: [Link].

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available from: [Link].

  • 5 - Safety Data Sheet. Available from: [Link].

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link].

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from: [Link].

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available from: [Link].

  • Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. PubMed. Available from: [Link].

  • Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. Available from: [Link].

  • 5-methylpyrrolo[2,1-f][1][2][3]triazin-4-amine — Chemical Substance Information. NextSDS. Available from: [Link].

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Available from: [Link].

  • Development of new N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues: Exploring anticancer potential via MerTK inhibition. ResearchGate. Available from: [Link].

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link].

  • Substituted pyrrolo[1,2-a][1][2][3]triazolo-(triazino-)[c]quinazolines - a promising class of lipoxygenase inhibitors. Available from: [Link].

  • 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. PubMed. Available from: [Link].

Methodological & Application

How to synthesize 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid in the laboratory

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory Synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and logical laboratory-scale synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][4] This document provides a step-by-step protocol, explains the causality behind the experimental choices, and includes detailed characterization data and safety precautions. The synthesis is designed to be accessible to researchers with a solid background in organic chemistry.

Introduction and Significance

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle containing a bridgehead nitrogen atom.[2] Its structural similarity to purine nucleosides has made it a valuable template in the design of various therapeutic agents.[1][5] Notably, derivatives of this scaffold have shown potent activity as kinase inhibitors in cancer therapy and as antiviral agents, with remdesivir being a prominent example.[4][6] The target molecule, 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid, possesses key functional groups—a methyl group and a carboxylic acid—that can be crucial for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. The carboxylic acid moiety, in particular, can serve as a handle for further derivatization or to enhance solubility and interactions with biological targets.

This guide outlines a multi-step synthesis starting from readily available pyrrole derivatives. The chosen synthetic strategy prioritizes efficiency, scalability, and the use of well-established chemical transformations.

Overall Synthetic Strategy

The synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid can be logically approached in a multi-step sequence. The core pyrrolo[2,1-f][1][2][3]triazine ring system is first constructed, followed by selective functionalization at the 7-position to introduce the carboxylic acid group. This strategy allows for a convergent approach where the core scaffold can be synthesized and then modified.

A key transformation in the synthesis of the pyrrolotriazine core involves the N-amination of a pyrrole derivative followed by cyclization to form the triazine ring.[1][6] Subsequent selective halogenation at the 7-position of the pyrrolotriazine ring provides a versatile intermediate for the introduction of the carboxylic acid functionality.

Experimental Protocols

PART 1: Synthesis of the 5-Methylpyrrolo[2,1-f][1][2][3]triazine Core

This part of the synthesis focuses on constructing the foundational bicyclic structure. The starting material is methyl 3-methyl-1H-pyrrole-2-carboxylate.

Step 1: N-Amination of Methyl 3-methyl-1H-pyrrole-2-carboxylate

The introduction of an amino group on the pyrrole nitrogen is the crucial first step. This is achieved through electrophilic amination.

  • Reagents and Materials:

    • Methyl 3-methyl-1H-pyrrole-2-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or a similar aminating agent

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl ether

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware.

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil, then carefully decant the ether.

    • Add anhydrous DMF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of methyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH slurry.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of O-(mesitylenesulfonyl)hydroxylamine (1.1 equivalents) in anhydrous DMF.

    • Slowly add the MSH solution to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aminated pyrrole. This product is often used in the next step without further purification.

Step 2: Cyclization to form 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The N-aminated pyrrole is then cyclized to form the triazinone ring.

  • Reagents and Materials:

    • Crude N-aminated methyl 3-methyl-1H-pyrrole-2-carboxylate from Step 1

    • Formamidine acetate

    • Ethanol

    • Sodium ethoxide

    • Reflux condenser

  • Protocol:

    • Dissolve the crude N-aminated pyrrole in ethanol in a round-bottom flask.

    • Add formamidine acetate (2.0 equivalents) to the solution.

    • Add a catalytic amount of sodium ethoxide.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Step 3: Conversion to 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

The triazinone is converted to the more reactive chloro derivative.

  • Reagents and Materials:

    • 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Reflux condenser

  • Protocol:

    • In a round-bottom flask, suspend 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in an excess of phosphorus oxychloride.

    • Add a few drops of N,N-dimethylaniline.

    • Heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine.

Step 4: Dechlorination to 5-Methylpyrrolo[2,1-f][1][2][3]triazine

The chloro group is removed to yield the core scaffold.

  • Reagents and Materials:

    • 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate

    • Methanol

  • Protocol:

    • Dissolve 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine in methanol.

    • Add 10% Pd/C catalyst.

    • Add ammonium formate (3-5 equivalents) in portions.

    • Heat the reaction to reflux for 2-4 hours.

    • Cool the reaction and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate to give 5-Methylpyrrolo[2,1-f][1][2][3]triazine.

PART 2: Functionalization at the 7-Position

With the core structure in hand, the next phase is the introduction of the carboxylic acid at the 7-position.

Step 5: Bromination at the 7-Position

Selective bromination of the electron-rich pyrrole ring at the C-7 position is a key step.

  • Reagents and Materials:

    • 5-Methylpyrrolo[2,1-f][1][2][3]triazine

    • N-Bromosuccinimide (NBS)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Dissolve 5-Methylpyrrolo[2,1-f][1][2][3]triazine in anhydrous THF in a flask protected from light.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous THF.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield 7-Bromo-5-methylpyrrolo[2,1-f][1][2][3]triazine.

Step 6: Carboxylation of the 7-Bromo Intermediate

The final step is the conversion of the bromo group to a carboxylic acid. This can be achieved via a lithium-halogen exchange followed by quenching with carbon dioxide.

  • Reagents and Materials:

    • 7-Bromo-5-methylpyrrolo[2,1-f][1][2][3]triazine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Hydrochloric acid (1 M)

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 7-Bromo-5-methylpyrrolo[2,1-f][1][2][3]triazine in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-Butyllithium (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Quench the reaction by adding crushed dry ice in one portion.

    • Allow the reaction to warm to room temperature.

    • Add water and wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid.

    • The product can be further purified by recrystallization or preparative HPLC.

Data Summary

StepProductStarting MaterialKey ReagentsExpected Yield (%)
1-45-Methylpyrrolo[2,1-f][1][2][3]triazineMethyl 3-methyl-1H-pyrrole-2-carboxylateMSH, Formamidine acetate, POCl₃, Pd/C30-40 (overall)
57-Bromo-5-methylpyrrolo[2,1-f][1][2][3]triazine5-Methylpyrrolo[2,1-f][1][2][3]triazineN-Bromosuccinimide70-85
65-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid7-Bromo-5-methylpyrrolo[2,1-f][1][2][3]triazinen-Butyllithium, CO₂50-65

Visualizations

Synthetic Workflow

Synthetic_Workflow Start Methyl 3-methyl-1H-pyrrole-2-carboxylate Step1 Step 1: N-Amination Start->Step1 Intermediate1 N-aminated pyrrole Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine Step3->Intermediate3 Step4 Step 4: Dechlorination Intermediate3->Step4 Intermediate4 5-Methylpyrrolo[2,1-f][1,2,4]triazine Step4->Intermediate4 Step5 Step 5: Bromination Intermediate4->Step5 Intermediate5 7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine Step5->Intermediate5 Step6 Step 6: Carboxylation Intermediate5->Step6 FinalProduct 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid Step6->FinalProduct

Caption: Overall synthetic workflow for the preparation of the target compound.

Reaction Mechanism: Carboxylation

Carboxylation_Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Nucleophilic Attack on CO₂ cluster_2 Acidic Workup A 7-Bromo-pyrrolotriazine C 7-Lithio-pyrrolotriazine A->C + n-BuLi B n-BuLi D n-BuBr B->D - LiBr E 7-Lithio-pyrrolotriazine G Lithium carboxylate salt E->G + CO₂ F O=C=O F->G H Lithium carboxylate salt J Final Carboxylic Acid H->J + H₃O⁺ I H₃O⁺ I->J

Caption: Mechanism of the final carboxylation step.

Safety and Handling

  • Sodium hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH): Can be explosive, handle with care and store at low temperatures.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid (ignites spontaneously in air). Handle under an inert atmosphere. Solutions in hexanes are flammable.

  • Dry Ice (Solid CO₂): Can cause severe frostbite upon contact with skin. Use cryogenic gloves when handling. Ensure adequate ventilation as it sublimes to CO₂ gas, which can displace oxygen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid presented here is a logical and feasible route for laboratory-scale production. The methodology relies on well-established reactions in heterocyclic chemistry and provides a clear path to this valuable compound for further research in drug discovery and development. The modular nature of the synthesis could also allow for the preparation of various analogs by modifying the starting materials or the functionalization steps.

References

  • Kaur, R., & Sharma, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-16. Available at: [Link]

  • Ott, G. R., & Favor, D. A. (2017). Pyrrolo[2,1-f][1][2][3]triazine, a unique N-N bond-containing heterocycle with a bridgehead nitrogen. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. Available at: [Link]

  • Mehta, A., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 118-125. Available at: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30, 1945–1959. Available at: [Link]

  • Thieu, T., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(15), 4204–4207. Available at: [Link]

  • Borzilleri, R. M., et al. (2008). Discovery of Brivanib Alaninate ((S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), A Novel Prodrug of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Kinase Inhibitor (BMS-540215). Journal of Medicinal Chemistry, 51(5), 1379–1383. Available at: [Link]

  • Paymode, D. J., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. Available at: [Link]

  • Kim, J., et al. (2016). A facile synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 168-175. Available at: [Link]

  • Krylov, I. B., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7708. Available at: [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. Available at: [Link]

  • Al-Tel, T. H. (2015). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 20(8), 14838-14851. Available at: [Link]

  • (Patent) WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents. Available at:

Sources

Application Note: Optimized Protocol for the Solubilization and Cell Assay Integration of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore widely utilized in the development of potent kinase inhibitors (e.g., targeting VEGFR-2 and FGFR-1)[1] and antiviral agents[2]. However, functionalized derivatives such as 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid present significant solubility challenges during in vitro biological assay development. Poor aqueous solubility can lead to compound precipitation, resulting in artefactual IC50/EC50 values and high assay variability[3].

This application note provides a self-validating, step-by-step protocol for dissolving this specific carboxylic acid derivative in Dimethyl Sulfoxide (DMSO) and safely integrating it into aqueous cell culture media without exceeding cytotoxic solvent thresholds.

Physicochemical Profiling & Causality

As a Senior Application Scientist, it is critical to understand why specific handling steps are required rather than just following a recipe.

  • The Role of DMSO: The pyrrolo[2,1-f][1,2,4]triazine core is highly planar and hydrophobic, driving strong crystal lattice energy[2]. Furthermore, the 7-carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in the solid state. Anhydrous DMSO acts as a universal hydrogen bond acceptor, effectively breaking these dimers and solvating the molecule[3].

  • The "Solvent Crash" Phenomenon: When a 100% DMSO stock is pipetted directly into aqueous media (pH 7.4), the rapid diffusion of DMSO into water leaves the hydrophobic core exposed before the carboxylic acid can fully ionize and solvate. This local supersaturation causes micro-precipitation, often invisible to the naked eye but devastating to assay reproducibility[3].

  • Causality of the Protocol: To prevent this "crash," our protocol mandates a 100x intermediate serial dilution in 100% DMSO prior to a final 1:1000 dilution into warm assay media. This step-down approach ensures thermodynamic stability and caps the final DMSO concentration at ≤0.1% (v/v), a critical threshold to prevent solvent-induced cytotoxicity or transcriptomic alterations in sensitive cell lines[3].

Materials and Reagents

  • Compound: 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (Dry powder, desiccated).

  • Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity). Note: DMSO is highly hygroscopic; water absorption significantly degrades the solubility of carboxylic acids and promotes degradation.

  • Media: Assay-specific media (e.g., DMEM or RPMI 1640) supplemented with Fetal Bovine Serum (FBS). FBS proteins act as carrier molecules to help maintain the hydrophobic ligand in solution[3].

  • Consumables: Sterile, low-bind microcentrifuge tubes.

Quantitative Data Presentation

Table 1: Physicochemical Parameters & Assay Constraints

Parameter Value / Recommendation Causality / Rationale
Master Stock Concentration 10 mM Prevents supersaturation and minimizes freeze-thaw degradation.
Primary Solvent 100% Anhydrous DMSO Disrupts carboxylic acid dimers; high dielectric constant.
Final Assay DMSO Limit ≤ 0.1% (v/v) Prevents solvent-induced cytotoxicity and transcriptomic artifacts.

| Aqueous Media Temp | 37°C | Enhances thermodynamic solubility during the critical solvent exchange phase. |

Table 2: 10-Point Serial Dilution Matrix (1:3 Dilution Strategy)

Tube DMSO Stock Conc. (1000x) Transfer Volume DMSO Volume Final Assay Conc. (0.1% DMSO)
1 10 mM - - 10 µM
2 3.33 mM 15 µL of Tube 1 30 µL 3.33 µM
3 1.11 mM 15 µL of Tube 2 30 µL 1.11 µM
4 370 µM 15 µL of Tube 3 30 µL 370 nM
... ... ... ... ...
10 0.5 µM 15 µL of Tube 9 30 µL 0.5 nM

| Vehicle | 0 mM | 0 µL | 30 µL | 0 µM (0.1% DMSO Control) |

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the desiccated vial of 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid to reach room temperature before opening to prevent condensation.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Kinetic Energy Application: Vortex the solution vigorously for 30 seconds. Follow with water-bath sonication at room temperature for 5–10 minutes to overcome the lattice enthalpy.

  • Validation Check: Visually inspect the solution against a light source. It must be completely transparent with no opalescence or particulate matter.

Phase 2: Intermediate Dilution Series (in 100% DMSO)
  • Prepare a 10-point concentration-response curve (CRC) by performing 1:3 serial dilutions in 100% DMSO (See Table 2).

  • Self-Validating Principle: Performing serial dilutions in DMSO rather than media ensures that when the compound is finally transferred to the assay plate, every well receives the exact same percentage of DMSO (0.1%). This isolates the compound's biological effect from solvent toxicity.

Phase 3: Aqueous Media Integration (The "Crash" Zone)
  • Pre-warm the assay media (containing FBS) to 37°C.

  • Perform a 1:1000 dilution by transferring 1 µL of each DMSO intermediate stock into 999 µL of warm media in a deep-well block.

  • Immediate Mixing: Pipette up and down gently but rapidly to ensure immediate dispersion, preventing localized high concentrations of DMSO.

  • Final Transfer: Transfer the media containing the compound to the cell culture plate.

Workflow Visualization

Workflow N1 1. Solid Compound 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid N2 2. Master Stock (10 mM) Dissolve in 100% Anhydrous DMSO N1->N2 N3 3. Kinetic Solubilization Vortex & Sonicate at Room Temp N2->N3 Overcome lattice energy N4 4. DMSO Serial Dilution Create 1000x Concentration Gradients N3->N4 Aliquot & store at -20°C N5 5. Aqueous Integration Dilute 1:1000 into Warm Assay Media N4->N5 Prevents compound crash N6 6. In Vitro Cell Assay Final DMSO ≤ 0.1% (No Cytotoxicity) N5->N6 Apply to cell culture

Workflow for the solubilization and assay integration of pyrrolotriazine derivatives.

References

  • Papaneophytou C.P., Mettou A.K., Rinotas V., Douni E., Kontopidis G.A. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." ACS Med. Chem. Lett. 2013.[3] URL:[Link]

  • Bhide R., et al. "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases." Cancer Research. 2005.[1] URL:[Link]

  • Vieira T., et al. "Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances." Pharmaceuticals. 2020.[2] URL:[Link]

Sources

Application Note: Advanced Peptide & Amide Coupling Strategies for 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, bioisosteric scaffold frequently utilized in the design of targeted kinase inhibitors and antiviral nucleoside analogs[1]. When functionalized as 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid , this building block presents unique synthetic challenges during peptide and amide coupling.

The C7-carboxylic acid is directly conjugated to the electron-rich pyrrole-like ring, which can stabilize the carboxylate anion and reduce the electrophilicity of the activated intermediate. Furthermore, the adjacent bridgehead nitrogen (N4) and the C5-methyl group introduce specific steric and electronic parameters that dictate the choice of coupling reagents. Standard carbodiimides (e.g., DCC, EDC) often suffer from slow reaction kinetics with this substrate, leading to incomplete conversion or epimerization if coupling to a chiral amino acid. To overcome this, highly efficient uronium salts (HATU) or phosphonic anhydrides (T3P) are required to drive the reaction forward efficiently, as detailed in .

Pathway Acid 5-Methylpyrrolo[2,1-f] [1,2,4]triazine-7-carboxylic acid Base Base Addition (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation (Fast, High Steric Tolerance) Carboxylate->HATU T3P T3P Activation (Low Epimerization, Clean) Carboxylate->T3P ActiveEster1 HOAt Active Ester HATU->ActiveEster1 ActiveEster2 Mixed Anhydride T3P->ActiveEster2 Amine Amine Nucleophilic Attack ActiveEster1->Amine ActiveEster2->Amine Product Target Amide/Peptide Amine->Product

Mechanistic pathways for activating the 7-carboxylic acid using HATU and T3P.

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent depends entirely on the scale of the reaction and the nature of the incoming amine (steric bulk and chirality). The table below summarizes the operational metrics for activating 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid.

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskByproduct RemovalIdeal Scale
HATU / DIPEA HOAt Active EsterHighModerateChromatography< 5 g (Discovery)
T3P / Pyridine Mixed AnhydrideModerateVery LowAqueous Wash> 5 g (Process)
EDC / HOBt HOBt Active EsterLowModerateAqueous WashGeneral Lab

Experimental Protocols

Protocol A: HATU/HOAt-Mediated Coupling (Discovery Scale)

Best for sterically hindered amines and rapid library synthesis.

Materials:

  • 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (1.0 eq)

  • Target Amine / Peptide Sequence (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the carboxylic acid (1.0 eq) and the target amine (1.1 eq). Dissolve in anhydrous DMF to achieve a 0.1 M concentration.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.2 eq) in one portion. Stir for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 10 minutes. The solution will typically transition to a deep yellow/orange color.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Causality & Self-Validation:

  • Why add base last? Pre-mixing the carboxylic acid and the amine before adding the coupling reagent and base prevents the premature formation of the highly reactive HOAt ester in the absence of a nucleophile. Adding the base last minimizes the risk of the amine reacting directly with the uronium salt of HATU to form a stable, unreactive guanidinium byproduct.

  • Self-Validating IPC: Remove a 5 µL aliquot, quench in 100 µL 1:1 MeCN/H₂O, and analyze via LC-MS. The system is self-validating when the mass of the HOAt-active ester intermediate transitions completely to the product mass. If the HOAt-ester persists, the amine is limiting or sterically blocked; if unactivated acid persists, HATU/DIPEA is limiting.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Best for chiral amines, avoiding uronium byproducts, and large-scale synthesis.

Materials:

  • 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (1.0 eq)

  • Target Amine / Peptide Sequence (1.05 eq)

  • T3P (Propylphosphonic anhydride), 50% solution in EtOAc (1.5 eq)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous EtOAc or DCM (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid and amine in anhydrous EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq) and stir at room temperature for 15 minutes to ensure complete dissolution and deprotonation.

  • Activation: Add the T3P solution (1.5 eq) dropwise. Note: T3P is highly sensitive to water; ensure anhydrous conditions are maintained.

  • Propagation: Stir at room temperature for 6–12 hours.

  • Workup: Add water to quench the unreacted T3P. The propylphosphonic acid byproducts are highly water-soluble. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Concentrate to yield the highly pure amide.

Causality & Self-Validation:

  • Why use T3P? For chiral amines or scale-up, uronium salts like HATU can cause epimerization or explosive byproducts. T3P acts via a mixed anhydride mechanism, driving the reaction forward with byproducts that are easily removed via an aqueous wash, making it a highly sustainable solution-phase peptide synthesis protocol[2].

  • Self-Validating IPC: Monitor via LC-MS. Because T3P forms a mixed anhydride rather than a UV-active ester, the disappearance of the starting carboxylic acid (m/z = 178.17 [M+H]⁺) is the primary indicator. If the reaction stalls, adding a 0.2 eq spike of T3P will immediately re-initiate the coupling if the acid was under-activated, validating the reagent stoichiometry.

Workflow & In-Process Quality Control

Workflow Start Dry Reagents & Solvents (Moisture < 50 ppm) Mix Dissolve Acid + Amine in anhydrous DMF/EtOAc Start->Mix Cool Cool to 0 °C (Prevent Exotherm) Mix->Cool Activate Add Coupling Reagent (HATU or T3P) Cool->Activate BaseAdd Dropwise Base Addition Monitor pH ~8 Activate->BaseAdd React Warm to RT Stir 2-12 h BaseAdd->React IPC LC-MS In-Process Control Check Active Ester React->IPC IPC->React <95% Conversion Quench Aqueous Workup (NH4Cl / NaHCO3) IPC->Quench >95% Conversion Purify Flash Chromatography or Prep-HPLC Quench->Purify

Step-by-step coupling workflow with integrated LC-MS in-process control (IPC).

References

  • Singh, S., Utreja, D., Kumar, V. "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." National Institutes of Health (NIH). 1

  • Valeur, E., Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (RSC Publishing).

  • "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges." RSC Publishing. 2

Sources

Preclinical In Vivo Dosing Strategies for 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic Acid Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged, highly versatile pharmacophore in modern drug discovery, frequently utilized to design potent ATP-competitive kinase inhibitors [1]. Specifically, derivatives synthesized from the 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid intermediate have shown exceptional efficacy targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2].

This application note provides a comprehensive, field-proven guide for formulating, dosing, and evaluating these specific derivatives in preclinical in vivo models. By understanding the physicochemical causality behind the scaffold's behavior, researchers can bypass common pharmacokinetic (PK) bottlenecks and establish self-validating experimental workflows.

Pharmacological Context & Mechanistic Causality

To design an effective in vivo strategy, one must first understand why this specific chemical architecture is utilized:

  • The Pyrrolotriazine Core (ATP Mimetic): The bicyclic pyrrolo[2,1-f][1,2,4]triazine core is bioisosteric to the purine ring of ATP. It slots deeply into the kinase ATP-binding pocket, providing a rigid, planar foundation for target engagement.

  • The 7-Carboxylic Acid (The Hinge-Binding Handle): The 7-carboxylic acid is rarely left as a free acid in the final active pharmaceutical ingredient (API). Instead, it serves as a critical synthetic handle. Through amide coupling, it is converted into a carboxamide. The resulting amide NH acts as an essential hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met265 in IRAK4), anchoring the inhibitor [3].

  • The 5-Methyl Substitution (Metabolic Shielding & Conformational Locking): Unsubstituted pyrrolotriazines are highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidative metabolism at the C5 position. The addition of the 5-methyl group eliminates this metabolic soft spot, drastically improving the in vivo half-life. Furthermore, the steric bulk of the methyl group restricts the rotation of adjacent substituents, locking the molecule into its bioactive conformation and reducing the entropic penalty of binding.

Pathway Visualization

Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Activation IRAK4 IRAK4 Kinase (Target Node) MyD88->IRAK4 Recruitment NFKB NF-κB / MAPK (Inflammation / Survival) IRAK4->NFKB Phosphorylation Inhibitor Pyrrolotriazine Derivative Inhibitor->IRAK4 ATP-competitive Inhibition

Fig 1. TLR/IL-1R signaling pathway illustrating IRAK4 inhibition by pyrrolotriazine compounds.

Formulation & Pharmacokinetics

The Challenge: Planar, highly lipophilic heterocycles like pyrrolotriazine amides often exhibit high lattice energy and poor aqueous solubility (<10 µg/mL). If dosed in simple aqueous buffers, they will precipitate in the gastrointestinal tract, leading to erratic oral bioavailability (F%).

The Solution: To achieve dose-proportional exposure in vivo, a co-solvent/surfactant vehicle or an amorphous solid dispersion (ASD) is required. For early preclinical murine models, a liquid lipid-based formulation is the most reliable self-validating system.

Recommended In Vivo Vehicle
  • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (0.9% NaCl).

  • Oral (PO): 10% DMSO / 10% Solutol HS15 / 80% Saline, or 0.5% Methylcellulose (MC) / 0.2% Tween-80 if formulated as a nanosuspension.

Table 1: Representative Pharmacokinetic Profile in Mice (C57BL/6)

Data represents typical baseline parameters for optimized 5-methylpyrrolotriazine-7-carboxamide derivatives.

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Causality / Interpretation
Cmax 1,850 ng/mL2,100 ng/mLHigh PO Cmax indicates successful prevention of GI precipitation by Solutol HS15.
Tmax N/A1.5 hModerate absorption rate typical of lipophilic small molecules.
AUC0-last 3,400 h·ng/mL11,500 h·ng/mLRobust systemic exposure ensuring target coverage over 24h.
Half-life (t1/2) 4.2 h5.1 hExtended half-life directly attributable to the 5-methyl metabolic shield.
Bioavailability (F%) 100%67% Excellent oral bioavailability for a kinase inhibitor.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling Workflow

This protocol is designed to validate the exposure of your synthesized derivative before advancing to efficacy models.

Step 1: Formulation Preparation

  • Weigh the exact amount of the pyrrolotriazine derivative.

  • Add the required volume of DMSO (10% of final volume) and vortex until completely dissolved (clear solution).

  • Add Solutol HS15 (10% of final volume) pre-warmed to 37°C. Vortex vigorously for 2 minutes.

  • Slowly add 0.9% Saline (80% of final volume) dropwise while continuously vortexing to prevent localized precipitation. The final solution must be clear or slightly opalescent, but free of visible particles.

Step 2: Dosing

  • Fast male C57BL/6 mice (n=3 per timepoint) for 12 hours prior to PO dosing (water ad libitum).

  • Administer the formulation via oral gavage at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) to achieve a 10 mg/kg dose.

Step 3: Serial Sampling & Analysis

  • Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

  • Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Workflow Formulation 1. Formulation (DMSO/Solutol/Saline) Dosing 2. Oral Gavage (10-30 mg/kg QD) Formulation->Dosing Sampling 3. Blood Sampling (0.25 to 24 h) Dosing->Sampling Analysis 4. LC-MS/MS & PK Modeling Sampling->Analysis

Fig 2. Standardized in vivo pharmacokinetic workflow for pyrrolotriazine-based kinase inhibitors.
Protocol B: In Vivo Efficacy Model (ABC-DLBCL Xenograft)

To prove target engagement (IRAK4 inhibition), the OCI-LY10 xenograft model (which harbors a MYD88 L265P mutation) is the gold standard [3].

Step 1: Tumor Inoculation

  • Suspend OCI-LY10 cells in a 1:1 mixture of cold PBS and Matrigel.

  • Subcutaneously inject 5×106 cells into the right flank of female CB17-SCID mice.

  • Monitor tumor growth via digital calipers. Initiate dosing when average tumor volume reaches 150–200 mm³.

Step 2: Dosing Regimen

  • Randomize mice into three groups (n=8/group): Vehicle Control, 10 mg/kg QD, and 30 mg/kg QD.

  • Administer the pyrrolotriazine derivative via oral gavage once daily (QD) for 21 days.

Step 3: Endpoint Analysis (Self-Validating Step)

  • Measure tumor volume bi-weekly using the formula: V=(Length×Width2)/2 .

  • Crucial Causality Check: At day 21, sacrifice the mice 2 hours post-final dose. Harvest the tumors, lyse the tissue, and perform a Western Blot for phospho-IRAK4 and total IRAK4 . A reduction in p-IRAK4 relative to total IRAK4 in the treated groups proves that the observed tumor shrinkage is mechanistically driven by target inhibition, not off-target toxicity.

Table 2: In Vivo Efficacy Metrics (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)p-IRAK4 Suppression
Vehicle Control1,250 ± 180N/A0% (Baseline)
Derivative (10 mg/kg)520 ± 9558.4%~60% reduction
Derivative (30 mg/kg)180 ± 4085.6% >90% reduction

Data Interpretation & Troubleshooting

  • Issue: Low oral exposure (F < 20%).

    • Causality: Likely due to precipitation in the acidic environment of the stomach.

    • Solution: Lower the pH of the formulation slightly or switch to an Amorphous Solid Dispersion (ASD) using HPMCAS to maintain supersaturation in the gut.

  • Issue: Rapid clearance (t1/2 < 1 hour) despite the 5-methyl group.

    • Causality: The amide substituent attached to the 7-carboxylic acid may contain its own metabolic liabilities (e.g., exposed aliphatic rings).

    • Solution: Conduct in vitro microsome stability assays to identify the exact site of metabolism. Consider fluorination of the amide side-chain to block secondary oxidation sites.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.[Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research - AACR Journals.[Link]

  • Kelly, P. N., et al. (2015). IRAK4 INHIBITORS FOR AUTOIMMUNITY AND LYMPHOMA. Journal of Experimental Medicine.

Troubleshooting & Optimization

Improving yield in 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid synthesis reactions

Technical Support Center: Synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of kinase inhibitors and antiviral agents like Remdesivir.[2] The successful synthesis of specific analogs like the 5-methyl-7-carboxylic acid derivative is crucial for advancing drug discovery programs.

This guide provides in-depth troubleshooting advice and frequently asked questions based on established synthetic strategies for related compounds and fundamental principles of heterocyclic chemistry.

Proposed Synthetic Workflow

The synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid is most practically achieved through a two-step process:

  • Synthesis of a suitable ester precursor , such as Ethyl 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate.

  • Hydrolysis (saponification) of the ester to the final carboxylic acid.

Synthetic WorkflowStartStarting Materials(e.g., substituted pyrrole ester)Step1Step 1: Pyrrolotriazine Ring Formation(e.g., N-amination and cyclization)Start->Step1IntermediateEthyl 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylateStep1->IntermediateStep2Step 2: Saponification(e.g., LiOH, NaOH, or KOH)Intermediate->Step2FinalProduct5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acidStep2->FinalProduct

Caption: Proposed two-step synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Part 1: Synthesis of Ethyl 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

The formation of the pyrrolotriazine core can be achieved through various methods, often starting from a functionalized pyrrole derivative.[2] A common approach involves the N-amination of a pyrrole nitrogen followed by cyclization.

Problem 1: Low or No Yield of the Desired Ester

Potential Cause Explanation Recommended Solution
Inefficient N-amination of the pyrrole precursor The introduction of the N-amino group is a critical step. The choice of aminating agent and reaction conditions are crucial for success.- Aminating Agent: Consider using milder aminating agents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine. For a more economical and scalable approach, monochloramine (NH₂Cl) can be used, but requires careful handling due to its potential instability.[2] - Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the pyrrole nitrogen. Ensure the NaH is fresh and the solvent (e.g., DMF, THF) is anhydrous.
Poor regioselectivity in pyrrole functionalization If starting from a non-symmetrically substituted pyrrole, functionalization at an undesired position can lead to a mixture of isomers, complicating purification and reducing the yield of the target compound.- Starting Material: Begin with a pyrrole precursor that already has the desired substitution pattern to avoid regioselectivity issues. For instance, a 4-methyl-2-ethoxycarbonyl-1H-pyrrole derivative would be a suitable starting point. - Protecting Groups: Utilize protecting groups to block reactive sites on the pyrrole ring, directing the reaction to the desired position.
Ineffective cyclization to form the triazine ring The cyclization step, often requiring elevated temperatures, may not proceed to completion if the conditions are not optimal.- Cyclization Reagent: Formamidine acetate or triethyl orthoformate are commonly used for cyclization. Ensure the reagent is of high purity.[2] - Temperature and Solvent: High temperatures (e.g., 165 °C in DMF) are often necessary for this cyclization.[2] If the reaction is sluggish, consider microwave irradiation to achieve higher temperatures over a shorter period.
Degradation of starting materials or product The pyrrole ring and the final pyrrolotriazine system can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures for extended periods.- Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times. - Temperature Control: Maintain careful control over the reaction temperature to minimize degradation.

Problem 2: Difficulty in Purifying the Ester Intermediate

Potential Cause Explanation Recommended Solution
Presence of closely related impurities Isomeric byproducts or unreacted starting materials with similar polarity to the desired product can make chromatographic separation challenging.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Chromatography Optimization: Systematically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) for column chromatography to improve separation. Using a high-performance flash chromatography system can also enhance resolution.
Product is an oil or low-melting solid Non-crystalline products can be more difficult to purify and handle.- Salt Formation: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride) which may be a more crystalline and easier to handle solid. - Trituration: Triturate the crude oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization or remove non-polar impurities.
Part 2: Hydrolysis of Ethyl 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate

The final step is the conversion of the ester to the carboxylic acid, typically through base-catalyzed hydrolysis (saponification).

Problem 1: Incomplete Hydrolysis of the Ester

Potential Cause Explanation Recommended Solution
Steric hindrance around the ester group The substitution on the pyrrolotriazine ring may sterically hinder the approach of the hydroxide ion to the carbonyl carbon of the ester.- Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of sterically hindered esters due to the smaller size of the lithium cation.[4] - Reaction Conditions: Increase the reaction temperature and/or time. The use of a co-solvent like THF or dioxane with water can improve the solubility of the starting material and facilitate the reaction.
Insufficient amount of base Saponification is a stoichiometric reaction. An insufficient amount of base will result in incomplete conversion.- Stoichiometry: Use at least one equivalent of base. It is common to use a slight excess (1.1-1.5 equivalents) to ensure complete reaction.
Low solubility of the starting material The ester may not be fully soluble in the aqueous base, leading to a slow or incomplete reaction.- Co-solvent: As mentioned above, adding a water-miscible organic solvent like THF, methanol, or dioxane can significantly improve solubility and reaction rate.

Problem 2: Degradation of the Product (Low Yield of Carboxylic Acid)

Potential Cause Explanation Recommended Solution
Decarboxylation of the final product Heteroaromatic carboxylic acids can be prone to decarboxylation, especially at elevated temperatures or under acidic conditions during workup. Pyrrole-2-carboxylic acids, for instance, can decarboxylate under acidic conditions.[5]- Mild Workup: During the workup, acidify the reaction mixture at a low temperature (e.g., 0 °C) to precipitate the carboxylic acid. Avoid using strong acids or prolonged exposure to acidic conditions. - Temperature Control: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.
Ring-opening or other side reactions The pyrrolotriazine ring system may be susceptible to nucleophilic attack by hydroxide at positions other than the ester, especially at high temperatures.- Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products. - Milder Conditions: If degradation is observed, attempt the hydrolysis under milder conditions (lower temperature, shorter reaction time).

Problem 3: Difficulty in Isolating the Carboxylic Acid

Potential Cause Explanation Recommended Solution
Product is soluble in the aqueous workup The carboxylate salt formed during the reaction is water-soluble. Incomplete precipitation upon acidification can lead to low isolated yields.- pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to ensure maximum precipitation. - Extraction: If the product remains partially soluble in water, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
Formation of an emulsion during extraction The presence of both a polar carboxylic acid and a relatively non-polar heterocyclic core can lead to the formation of emulsions during workup.- Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help break up emulsions. - Filtration: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.
digraph "Troubleshooting_Hydrolysis" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield of Carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incomplete [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Degradation [label="Product Degradation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Isolation [label="Isolation Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Incomplete [label="Increase Temperature/Time\nUse LiOH\nAdd Co-solvent (THF/H2O)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Degradation [label="Mild Acidic Workup (0°C)\nLower Reaction Temperature\nMonitor Reaction Closely", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Isolation [label="Adjust pH to Isoelectric Point\nExtract with Organic Solvent\nUse Brine to Break Emulsions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Incomplete;
Incomplete -> Degradation [label="No"];
Degradation -> Isolation [label="No"];
Incomplete -> Sol_Incomplete [label="Yes"];
Degradation -> Sol_Degradation [label="Yes"];
Isolation -> Sol_Isolation [label="Yes"];

}

Caption: Troubleshooting decision tree for the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What are the most promising starting materials for the synthesis of the ethyl ester intermediate?

A promising starting material would be a substituted pyrrole that already contains the C5-methyl and C7-ester functionalities, or precursors to these groups. For example, a derivative of 4-methyl-1H-pyrrole-2-carboxylic acid ethyl ester could be a suitable starting point for subsequent N-amination and cyclization to form the triazine ring.

Q2: Are there any specific safety precautions to consider during this synthesis?

Yes. If using sodium hydride (NaH), it is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). If monochloramine is used as an aminating agent, it is important to be aware of its potential to decompose into toxic and explosive byproducts. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected proton and carbon signals and their couplings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.

Q4: My final carboxylic acid product seems to be unstable and decomposes over time. How can I improve its stability?

As discussed in the troubleshooting guide, decarboxylation can be a problem. To improve stability:

  • Storage: Store the compound as a solid in a cool, dark, and dry place. If possible, store it under an inert atmosphere.

  • Salt Formation: Consider converting the carboxylic acid to a stable salt (e.g., a sodium or potassium salt) for long-term storage. The free acid can be regenerated just before use.

Q5: Can I use a different ester, like a methyl or t-butyl ester, as the precursor?

Yes. A methyl ester would behave very similarly to an ethyl ester during hydrolysis. A t-butyl ester could also be used and offers the advantage of being removable under acidic conditions (e.g., with trifluoroacetic acid), which might be beneficial if the target molecule is sensitive to basic hydrolysis conditions. However, the synthesis of the t-butyl ester precursor might be more challenging.

References

  • HETEROCYCLES, Vol. 75, No. 5, 2008. SYNTHESIS AND STUDY OF REACTIVITY OF PYRROLO[3,2-e][1][2][3]- TRIAZINE SYSTEM1. Available at: [Link]

  • Mishra, R. K., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-18. Available at: [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7805. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. Available at: [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193. Available at: [Link]

  • Li, X., et al. (2018). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry, 38(8), 2051-2061. Available at: [Link]

  • Google Patents. Process for the purification of crude pyrroles.
  • NextSDS. Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester. Available at: [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004). Bioorganic & Medicinal Chemistry Letters, 14(15), 3845-3848. Available at: [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). Organic Letters, 13(8), 2054-2057. Available at: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). Molecules, 30(7), 1234. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). Molecules, 27(4), 1305. Available at: [Link]

  • Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat. (1975). Journal of Biological Chemistry, 250(7), 2575-2581. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

Troubleshooting low solubility of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with formulating 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid.

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structural motif widely recognized in the development of kinase inhibitors and broad-spectrum antivirals [3]. However, its planar, electron-rich aromatic system drives strong intermolecular π−π stacking, resulting in high crystal lattice energy. When combined with the specific ionization profile of its 7-carboxylic acid group, this compound frequently exhibits severe precipitation in standard aqueous biological buffers.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid crash out of my standard PBS (pH 7.4) immediately upon dilution from a DMSO stock? The Causality: This phenomenon is known as the "solvent shift" effect. While the compound is highly soluble in aprotic solvents like DMSO, rapid introduction into an aqueous buffer forces the hydrophobic pyrrolo-triazine core to interact with water. Although the buffer is at pH 7.4, the localized micro-environment during rapid dilution can cause transient protonation. Furthermore, the solvation energy provided by the single ionized carboxylate group is often insufficient to overcome the strong hydrophobic aggregation of the planar bicyclic core, leading to rapid nucleation and precipitation.

Q2: How do I optimize the buffer pH to maximize thermodynamic solubility? The Causality: To solubilize a carboxylic acid, you must ensure it is fully ionized. The pKa​ of the structurally analogous pyrrole-2-carboxylic acid is approximately 3.7 to 4.45 [1]. Therefore, the 7-carboxylic acid on this compound will remain largely un-ionized (as a highly insoluble free acid) at any pH below 5.0. To achieve >99% ionization, you must follow the " pKa​+2 " rule. Formulating the compound in a buffer at pH 6.5 or higher (preferably using counterions like Na+ , K+ , or meglumine) will yield the carboxylate anion, significantly improving the dissolution rate.

Q3: My in vitro cellular assay requires strictly physiological conditions (pH 7.4) and cannot tolerate high DMSO concentrations. What is the best formulation strategy? The Causality: When pH adjustment alone fails due to the core's hydrophobicity, and co-solvents (like DMSO) cause cellular toxicity, inclusion complexation is the gold standard [2]. By using Hydroxypropyl- β -cyclodextrin (HP- β -CD), the hydrophobic 5-methylpyrrolo-triazine core is encapsulated within the non-polar cavity of the cyclodextrin cone, while the hydrophilic hydroxyl groups of the cyclodextrin interact with the aqueous buffer. This effectively masks the hydrophobicity of the drug without altering the bulk pH of your assay.

Section 2: Solubilization Strategies Comparison

When selecting a formulation strategy, you must balance solubility gains against potential assay interference.

Formulation StrategyMechanistic ActionExpected Solubility GainPrimary AdvantagesCritical Limitations
pH Adjustment (> 6.5) Deprotonates the 7-carboxylic acid to form a soluble anion.10x – 50xSimple, requires no complex excipients; physiological.Core hydrophobicity may still cause sub-visual aggregation.
HP- β -CD Complexation Encapsulates the hydrophobic bicyclic core in a host-guest complex [2].100x – 1000xHighly biocompatible; maintains strict pH 7.4; no solvent toxicity.Excipient can be expensive at scale; potential steric hindrance in some assays.
Co-solvents (DMSO / PEG400) Lowers the dielectric constant of the aqueous solvent system.50x – 500xExtremely easy to prepare; rapid dissolution.>1% DMSO can cause enzyme inhibition or cellular toxicity.
Surfactants (Tween 80) Forms micelles that trap the hydrophobic compound [2].20x – 100xGood for stabilizing suspensions.Can disrupt lipid bilayers in cell-based assays.

Section 3: Visual Workflows and Decision Trees

To systematically resolve solubility issues, follow the logical progression outlined in the decision tree below.

G Start Compound Precipitates in Aqueous Buffer CheckPH Is Buffer pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.0-7.4 (Ionize Carboxylic Acid) CheckPH->AdjustPH No CheckSol Is it soluble now? CheckPH->CheckSol Yes AdjustPH->CheckSol AddCD Add 10-20% HP-β-CD (Host-Guest Complexation) CheckSol->AddCD No, strictly physiological AddCoSolvent Add 5% DMSO or PEG400 (Co-solvent system) CheckSol->AddCoSolvent No, organics tolerated Success Proceed to Assay CheckSol->Success Yes AddCD->Success AddCoSolvent->Success

Figure 1: Decision tree for troubleshooting the aqueous formulation of poorly soluble carboxylic acid heterocycles.

G FreeAcid FreeAcid Ionized Ionized FreeAcid->Ionized Deprotonation (NaOH / Buffer) Complexed HP-β-CD Complex Hydrophobic core shielded High Aqueous Solubility Ionized->Complexed Encapsulation (HP-β-CD)

Figure 2: Molecular state transitions based on pH adjustment and cyclodextrin encapsulation.

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, the formulation process must be self-validating. The following protocol utilizes HP- β -CD complexation combined with pH control, followed by a turbidimetric quality control step to ensure no sub-visual particulates remain.

Protocol 1: Preparation of a 10 mM Stock Solution via HP- β -CD Complexation

Objective: Achieve a stable, optically clear 10 mM aqueous stock of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid at pH 7.4.

Materials:

  • 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid (Powder)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 0.1 M NaOH and 0.1 M HCl

  • 10x PBS (Phosphate Buffered Saline)

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve 200 mg of HP- β -CD in 800 μL of LC-MS grade water to create a 20% (w/v) cyclodextrin vehicle.

  • Compound Addition: Weigh exactly 1.63 mg of the compound (MW 163.13 g/mol ) and transfer it into a 2 mL glass vial.

  • Initial Solubilization (Ionization): Add 50 μL of 0.1 M NaOH directly to the powder. Vortex for 30 seconds. Causality: The strong base immediately deprotonates the 7-carboxylic acid, breaking the crystal lattice and forming the highly soluble sodium salt.

  • Complexation: Add 850 μL of the 20% HP- β -CD vehicle to the vial. Sonicate in a water bath at 37°C for 10 minutes. Causality: Heat and sonication provide the kinetic energy required for the hydrophobic pyrrolo-triazine core to enter the cyclodextrin cavity.

  • pH Neutralization: Slowly back-titrate the solution by adding 100 μL of 10x PBS. Check the pH using a micro-probe. If necessary, adjust to exactly pH 7.4 using trace amounts of 0.1 M HCl.

  • Filtration: Pass the solution through a 0.22 μm hydrophilic PTFE syringe filter to remove any un-complexed micro-crystals.

  • Self-Validation (Turbidimetry): Transfer 100 μL of the final filtrate to a 96-well plate. Measure the optical density (OD) at 620 nm using a microplate reader.

    • Validation Check: An OD620​<0.05 confirms the absence of sub-visual precipitation. If OD620​>0.05 , the compound has crashed out, and the cyclodextrin concentration must be increased.

References

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies MDPI - Molecules URL:[Link]

Purification techniques for 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid impurities

Technical Support Center: Purification of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold, a core component in various therapeutic candidates.[4][5] Achieving high purity is critical for accurate biological data and meeting regulatory standards. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter during the synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid?

A1: Impurities are typically process-related and can originate from starting materials, side-reactions, or degradation. Based on common synthetic routes for the pyrrolo[2,1-f][1][2][3]triazine core, which often involve the cyclization of a substituted N-aminopyrrole with a one-carbon synthon, you should be vigilant for the following:[4][6]

  • Unreacted Starting Materials: Such as the corresponding N-aminopyrrole precursor or incompletely cyclized intermediates.

  • Positional Isomers: Depending on the synthetic strategy, isomers may form, particularly if regioselectivity is not perfectly controlled during cyclization or substitution steps.[4]

  • Hydrolysis Byproducts: If the carboxylic acid is generated via hydrolysis of a corresponding ester (e.g., ethyl or methyl ester), incomplete hydrolysis will leave the ester as a major impurity.

  • Over-alkylation or Halogenation Products: If the synthesis involves these steps, impurities with additional alkyl or halogen groups may be present.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) can form adducts with the final compound.

Q2: My compound appears to be degrading on my silica gel column. What is happening and how can I prevent it?

A2: 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid is an acidic compound. Standard silica gel is also acidic and can sometimes catalyze the degradation of sensitive molecules, especially during prolonged exposure on a column.[7] You might observe streaking on your TLC plate or the appearance of new, lower Rf spots in your collected fractions.

To mitigate this:

  • Neutralize the Mobile Phase: Add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This suppresses the ionization of your carboxylic acid, reducing its interaction with the silica surface and minimizing tailing and potential degradation.

  • Use a Faster Technique: Employ flash chromatography instead of traditional gravity chromatography to minimize the residence time of your compound on the stationary phase.[3]

  • Switch Stationary Phase: Consider using a different stationary phase, such as reversed-phase C18 silica, where such degradation is less common.

Q3: What is the general solubility profile of this compound? How can I use it for purification?

A3: As a carboxylic acid, its solubility is highly pH-dependent.

  • In Acidic to Neutral Aqueous Media (pH < 6): It is expected to have very low solubility.

  • In Basic Aqueous Media (pH > 8): It will deprotonate to form a carboxylate salt, which is significantly more soluble in water.

This property is extremely useful for purification. You can perform an acid-base extraction :

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

  • Wash with a basic aqueous solution (e.g., 1M NaHCO₃) to extract your acidic product into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

  • Separate the layers and carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.

  • Collect the pure solid by filtration.

Q4: How stable is the pyrrolotriazine core? Are there any conditions I should avoid?

A4: The pyrrolotriazine core is a relatively stable aromatic system. However, heterocyclic compounds can be susceptible to hydrolysis under harsh pH conditions, particularly at elevated temperatures.[2] It is advisable to avoid prolonged exposure to strong acids or bases, especially at high temperatures, unless it is a required step in your synthesis (e.g., ester hydrolysis). For long-term storage, keep the purified solid in a cool, dark, and dry place.

Purification Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification experiments.

Guide 1: Crystallization & Recrystallization

Crystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: This happens when the compound's solubility at a given temperature is too high, or when the melting point of the solid (often depressed by impurities) is lower than the boiling point of the chosen solvent.[7] The compound separates as a liquid phase instead of a solid crystalline lattice.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% more volume) to reduce the concentration before allowing it to cool slowly again.[7]

    • Change Solvent System:

      • Switch to a single solvent with a lower boiling point.

      • Use a two-solvent (binary) system. Dissolve the crude material in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you see persistent cloudiness. Add a few drops of the good solvent to clarify and then allow to cool.

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny crystal of previously purified material (a seed crystal) to induce crystallization.

Problem 2: The purity of my compound does not improve after recrystallization.

  • Causality: The impurity has very similar solubility characteristics to your target compound in the chosen solvent system. Alternatively, the impurity may be co-crystallizing within your product's crystal lattice.

  • Solutions:

    • Select a Different Solvent: The key to successful recrystallization is finding a solvent that solubilizes your target compound well at high temperatures but poorly at low temperatures, while solubilizing the impurity well at all temperatures (so it stays in the mother liquor) or very poorly at all temperatures (so it can be filtered off hot). Test a range of solvents with different polarities.

    • Perform a Preliminary Purification: Use a different technique, like flash chromatography, to remove the problematic impurity first, and then perform a final polishing recrystallization.

    • Consider a Reactive Purification: If the impurity has a reactive functional group that your target compound lacks (e.g., a primary amine), you may be able to selectively react the impurity to drastically change its properties, making it easier to separate.

Problem 3: Very low recovery of material after recrystallization.

  • Causality: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Solutions:

    • Minimize Solvent Volume: When dissolving the crude solid, use the absolute minimum amount of hot solvent required to achieve full dissolution.

    • Cool Thoroughly: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize precipitation.

    • Concentrate the Mother Liquor: After filtering your crystals, partially evaporate the solvent from the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Guide 2: Column Chromatography

Chromatography is a powerful tool for separating complex mixtures, especially when impurities are structurally similar to the target compound.[3][8]

Problem 1: My acidic compound is streaking/tailing badly on the silica gel column.

  • Causality: The carboxylic acid group is interacting strongly and non-uniformly with the acidic silanol groups on the silica surface. This leads to a slow, continuous elution rather than a sharp band.

  • Solutions:

    • Acidify the Mobile Phase: As mentioned in the FAQs, add 0.1-1% acetic acid or formic acid to your eluent. This keeps the carboxylic acid in its protonated, less polar form, leading to sharper peaks and faster elution.

    • Use Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the separation is based on hydrophobicity. This technique is often excellent for polar and ionizable compounds.[9] A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium formate.

Problem 2: I cannot separate my product from a closely-related impurity (close Rf values).

  • Causality: The chosen mobile phase does not provide sufficient selectivity to differentiate between the two compounds.

  • Solutions:

    • Optimize the Mobile Phase:

      • Normal Phase: Change the solvent composition. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with the stationary phase and improve separation.

      • Gradient Elution: Instead of running the column with a constant solvent composition (isocratic), start with a less polar mobile phase and gradually increase its polarity over time. This will help to resolve compounds with similar Rf values.[7]

    • Reduce the Column Load: Overloading the column is a common cause of poor separation. Use less crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Try a Different Stationary Phase: If silica gel is not working, consider alumina (which can be basic, neutral, or acidic) or, as mentioned, reversed-phase silica.

Experimental Protocols & Data

Table 1: Common Impurities and Recommended Purification Strategies
Impurity Name (Hypothetical)StructureKey Differentiating PropertyPrimary Purification MethodSecondary Method
Ethyl 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate Ester of Target CompoundLess polar, neutralFlash Chromatography (Hex/EtOAc)Base Hydrolysis
5-Methyl-1H-pyrrolo[2,1-c][1][2][3]triazole-7-carboxylic acid Positional IsomerDifferent H-bonding, polarityReversed-Phase HPLCRecrystallization (solvent screening)
2-Amino-4-methyl-1H-pyrrole-1-carboxamide Uncyclized Starting MaterialMuch more polar, basic amineAcid-Base ExtractionFlash Chromatography (DCM/MeOH)
Protocol 1: Purification by Acid-Base Extraction & Recrystallization

This protocol is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in ethyl acetate (100 mL).

  • Base Wash: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution (2 x 50 mL). The target compound will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH is ~2-3. A white or off-white precipitate of the pure product should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and then with a small amount of cold ethyl acetate or hexane to aid drying.

  • Recrystallization (If needed): Place the dried solid in a flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile) to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes. Collect the resulting crystals by filtration. A related compound was successfully purified by trituration with EtOH/heptane.[10]

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating impurities with similar polarities.

  • Sample Preparation: Dissolve the crude material (e.g., 1.0 g) in a minimum amount of dichloromethane or the mobile phase. Add a small amount of silica gel (~2 g) and evaporate the solvent to create a dry-loaded sample. This prevents overloading and ensures a uniform starting band.

  • Column Packing: Pack a glass column with silica gel (e.g., 40 g) using a slurry of the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.5% Acetic Acid).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a gradient elution. Start with a less polar solvent system (e.g., 99:1 DCM:MeOH + 0.5% AcOH) and gradually increase the polarity (e.g., to 95:5 DCM:MeOH + 0.5% AcOH). The use of pressurized gas can speed up this process significantly.[3]

  • Monitoring: Monitor the elution using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Visualized Workflows

Purification Strategy Selection

startCrude Product Analysis(TLC, LCMS, NMR)q1Are impuritiessignificantly differentin polarity/acidity?start->q1acid_baseAcid-Base Extractionq1->acid_base  YeschromatographyColumn Chromatography(Normal or Reversed-Phase)q1->chromatography  NorecrystRecrystallizationacid_base->recrystq2Is purity >98%?recryst->q2q2->chromatography  Nofinal_productPure Productq2->final_product  Yeschromatography->q2

Caption: Decision workflow for selecting the primary purification method.

Troubleshooting Crystallization

startCrystallization Attemptq1Did it oil out?start->q1oiling_solRe-heat, add more solventORUse a binary solvent systemq1->oiling_sol Yesq2Low Recovery?q1->q2 Nooiling_sol->startrecovery_solUse less solvent initiallyORConcentrate mother liquorq2->recovery_sol Yesq3Purity not improved?q2->q3 NosuccessSuccessful Crystallizationrecovery_sol->successpurity_solScreen for a new solventORPre-purify with chromatographyq3->purity_sol Yesq3->success Nopurity_sol->start

Caption: Troubleshooting common issues during crystallization.

Troubleshooting Column Chromatography

startColumn Chromatography Runq1Peak Tailing/Streaking?start->q1tailing_solAdd 0.5% Acetic Acid to EluentORSwitch to Reversed-Phaseq1->tailing_sol Yesq2Poor Separation(Close Rf)?q1->q2 Notailing_sol->startsep_solUse Gradient ElutionORChange Solvent SystemORReduce Column Loadq2->sep_sol YessuccessSuccessful Separationq2->success Nosep_sol->start

Caption: Troubleshooting common issues during column chromatography.

References
  • Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. ResearchGate. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available at: [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Discovery of Brivanib Alaninate ((S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-yl)2-aminopropanoate). ACS Publications. Available at: [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC. Available at: [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. PubMed. Available at: [Link]

  • A simple chromatographic technique for the purification of organic stannanes. ACS Publications. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. SIOC Journals. Available at: [Link]

Resolving co-elution issues in 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid chromatography

Technical Support Center: Chromatography of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid

A Guide to Resolving Co-elution and Other Chromatographic Challenges

Welcome to the technical support center for the chromatographic analysis of 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly co-elution, encountered during the HPLC analysis of this and structurally related compounds. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-tested solutions.

The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in many modern pharmaceuticals, making robust analytical methods for these compounds essential.[4][5] This guide provides a systematic, question-and-answer-based approach to tackling chromatographic challenges, ensuring the integrity and accuracy of your analytical data.

Understanding the Analyte: 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid

Before delving into troubleshooting, it is crucial to consider the physicochemical properties of the target molecule.

  • Structure: A heterocyclic aromatic system containing a carboxylic acid group.

  • Acidity (pKa): The carboxylic acid group is the primary ionizable moiety. While the exact pKa of this specific molecule is not published, related triazine and carboxylic acid-containing heterocycles can have pKa values in the range of 2-8.[6] The ionization state of the carboxylic acid will be highly dependent on the mobile phase pH and will be a critical parameter for controlling retention and selectivity in reversed-phase chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My peak for 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid is co-eluting with an impurity. Where do I start?

Answer:

Co-elution, where two or more compounds elute at the same time, is a common challenge that compromises accurate quantification.[7] The first step is to systematically assess and optimize the three key factors that govern chromatographic separation: retention (k'), selectivity (α), and efficiency (N) .[3]

Initial Assessment:

  • Identify the Nature of the Co-elution: Is it a complete co-elution (a single, symmetrical peak) or partial co-elution (a peak with a shoulder or a distorted shape)? A diode array detector (DAD) or a mass spectrometer (MS) can help determine if a peak is spectrally pure.[7]

  • Evaluate the Retention Factor (k'): If the peak of interest is eluting very early (low k'), there is insufficient interaction with the stationary phase, making separation difficult. Ideally, the k' should be between 1 and 5.[3]

Troubleshooting Workflow for Co-elution:

CoElution_WorkflowstartCo-elution Observedcheck_kIs Retention Factor (k') between 1 and 5?start->check_kadjust_mobile_phaseAdjust Mobile Phase Strength(e.g., decrease organic solvent %)check_k->adjust_mobile_phaseNooptimize_selectivityOptimize Selectivity (α)check_k->optimize_selectivityYesadjust_mobile_phase->optimize_selectivitychange_phModify Mobile Phase pHoptimize_selectivity->change_phchange_organicChange Organic Modifier(e.g., ACN to MeOH)optimize_selectivity->change_organicchange_columnChange Stationary Phaseoptimize_selectivity->change_columnend_resolvedResolution Achievedchange_ph->end_resolvedchange_organic->end_resolvedchange_column->end_resolved

Caption: Initial troubleshooting workflow for co-elution.

Step-by-Step Protocol:

  • Adjust Mobile Phase Strength: If your peak is eluting too early, decrease the percentage of the organic solvent in your mobile phase (e.g., from 70% acetonitrile to 60%). This will increase retention times for all components, providing a greater opportunity for separation.[3]

  • Optimize Mobile Phase pH: Since the target analyte has a carboxylic acid group, its retention in reversed-phase HPLC is highly sensitive to pH.

    • Principle: At a pH well below the pKa of the carboxylic acid, the compound will be in its neutral, more hydrophobic form and will be more retained on a C18 column. As the pH approaches and surpasses the pKa, the compound becomes ionized (negatively charged), more polar, and will elute earlier.

    • Action: Conduct a pH screening study. Prepare mobile phases with pH values of, for example, 2.5, 3.5, and 4.5 using a suitable buffer (e.g., phosphate or formate). A change in pH can dramatically alter the selectivity between your target analyte and the co-eluting impurity. It is advisable to keep the mobile phase pH at least one unit away from the analyte's pKa to ensure a single ionic form and good peak shape.[8]

  • Change the Organic Modifier: If pH adjustment is not sufficient, changing the organic solvent can alter selectivity. Acetonitrile and methanol have different properties and will interact differently with the analytes and the stationary phase. If you are using acetonitrile, try methanol, and vice-versa.

  • Change the Stationary Phase: If the co-elution persists after mobile phase optimization, the issue is likely a lack of stationary phase selectivity.[1] Consider a column with a different chemistry.[8]

Stationary PhaseSeparation PrincipleBest For...
C18 Hydrophobic interactionsGood starting point for many molecules.
C8 Less hydrophobic than C18May provide different selectivity for polar compounds.
Phenyl π-π interactionsCan offer unique selectivity for aromatic compounds.
Embedded Polar Group (e.g., Amide) Hydrophobic and polar interactionsEnhanced retention and selectivity for polar compounds.[8]
HILIC Hydrophilic partitioningVery polar compounds that are not retained on reversed-phase columns.
Q2: I'm observing poor peak shape (tailing or fronting) for my analyte. What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise resolution and lead to inaccurate integration. For an acidic compound like 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid, peak tailing is a common issue.

Common Causes and Solutions for Peak Tailing:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of reversed-phase columns can interact with the polar functional groups of the analyte, causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to 2.5-3.0). This will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9] Using a modern, high-purity, end-capped column can also significantly reduce this effect.

  • Mobile Phase pH is Too Close to the Analyte's pKa: When the mobile phase pH is close to the pKa, the analyte exists as a mixture of its ionized and non-ionized forms, which can lead to peak broadening or splitting.

    • Solution: As mentioned previously, adjust the mobile phase pH to be at least one unit away from the pKa.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Workflow for Poor Peak Shape:

PeakShape_WorkflowstartPoor Peak Shape(Tailing/Fronting)check_overloadIs it Peak Fronting?start->check_overloadreduce_loadReduce Sample Concentration or Injection Volumecheck_overload->reduce_loadYescheck_tailingIs it Peak Tailing?check_overload->check_tailingNoend_good_shapeGood Peak Shape Achievedreduce_load->end_good_shapeadjust_phAdjust Mobile Phase pH(Lower for silanol suppression)check_tailing->adjust_phYescheck_bufferCheck Buffer Capacityadjust_ph->check_buffercheck_columnEvaluate Column Healthcheck_buffer->check_columncheck_column->end_good_shape

Caption: Workflow for troubleshooting poor peak shape.

Q3: My analyte has very poor or no retention on a C18 column, even with a highly aqueous mobile phase. What are my options?

Answer:

This indicates that 5-Methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylic acid is highly polar and not well-suited for traditional reversed-phase chromatography under the current conditions. You have two primary alternative strategies:

  • Use a Reversed-Phase Column Designed for Polar Analytes:

    • Mechanism: These columns have stationary phases with embedded polar groups or are otherwise modified to be compatible with highly aqueous mobile phases without suffering from "phase collapse" or "dewetting."[9]

    • Examples: Columns with embedded amide or carbamate groups. These offer a different selectivity compared to standard C18 columns and can provide better retention for polar compounds.[8]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is an excellent alternative for the separation of highly polar compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is typically achieved by increasing the aqueous component of the mobile phase.

    • Advantages: HILIC can provide excellent retention and selectivity for compounds that are unretained in reversed-phase. The high organic content of the mobile phase can also enhance sensitivity in mass spectrometry detection.[2]

Decision Tree for Poorly Retained Analytes:

PoorRetention_WorkflowstartPoor Retention on C18try_polar_rpTry Polar-Embedded orAqueous-Stable RP Columnstart->try_polar_rpswitch_hilicSwitch to HILIC Modetry_polar_rp->switch_hilicRetention still poorend_retainedAdequate Retention Achievedtry_polar_rp->end_retainedRetention improvedhilic_columnSelect HILIC Column(e.g., Amide, Diol, Silica)switch_hilic->hilic_columnhilic_mobile_phaseDevelop HILIC Mobile Phase(High ACN, Aqueous Buffer)hilic_column->hilic_mobile_phasehilic_mobile_phase->end_retained

Caption: Decision-making workflow for poorly retained analytes.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Reversed-Phase HPLC
  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of ammonium formate (for a pH range of approximately 2.7-4.7) and ammonium acetate (for a pH range of approximately 3.8-5.8).

  • Prepare Aqueous Mobile Phase Components:

    • Mobile Phase A1 (pH ~2.7): Add formic acid to water to achieve the target pH.

    • Mobile Phase A2 (pH ~3.7): Use the ammonium formate stock solution and adjust the pH with formic acid.

    • Mobile Phase A3 (pH ~4.7): Use the ammonium formate stock solution and adjust the pH with formic acid/ammonium hydroxide.

  • Prepare Organic Mobile Phase: Use HPLC-grade acetonitrile or methanol as Mobile Phase B.

  • Screening Runs: For each aqueous mobile phase, run a gradient elution (e.g., 5-95% B over 15 minutes) of your sample.

  • Evaluation: Compare the chromatograms for changes in retention time and, most importantly, the selectivity (separation) between the peak of interest and the co-eluting impurity.

Protocol 2: Initial Method Development for HILIC
  • Column Selection: Choose a HILIC column, for example, one with an amide-bonded phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

  • Equilibration: Equilibrate the column with a high percentage of Mobile Phase B (e.g., 95% B) for an extended period (at least 30 minutes) to ensure the formation of the aqueous layer on the stationary phase. This is critical for reproducible results in HILIC.[2]

  • Scouting Gradient: Inject the sample and run a gradient from high organic to a higher aqueous concentration (e.g., 95% B to 50% B over 15 minutes).

  • Optimization: Based on the initial results, adjust the gradient slope and starting/ending percentages of the mobile phase to optimize the separation.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (n.d.). Retrieved March 25, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved March 25, 2026, from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3). Retrieved March 25, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved March 25, 2026, from [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004, July 29). Retrieved March 25, 2026, from [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (n.d.). Retrieved March 25, 2026, from

  • (PDF) Determination of p K a of triazolo[5,1-c][1][2][3]triazines in non-aqueous media by potentiometric titration - ResearchGate. (2024, November 1). Retrieved March 25, 2026, from [Link]

Validation & Comparative

NMR Spectra Validation Data for 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine core is a highly privileged scaffold in medicinal chemistry. It frequently serves as a bioisostere for purine bases in antiviral nucleoside analogs[1] and acts as a critical hinge-binding motif in targeting VEGFR-2, FGFR-1, and HER2[2],[3]. When synthesizing highly functionalized derivatives like 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid , distinguishing the target compound from closely related structural isomers (such as the 6-methyl isomer) is a mandatory quality control step. This guide objectively compares the NMR validation data of a High-Purity Grade target against a Standard Grade batch containing common isomeric impurities, providing drug development professionals with a self-validating analytical framework.

Mechanistic & Structural Overview: The Causality of Analytical Choices

During the synthesis of substituted pyrrolotriazines, electrophilic aromatic substitution or cyclization steps often yield a mixture of positional isomers. For 5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, the methyl group is positioned at C5, leaving a single aromatic proton on the pyrrole ring at C6. Its primary synthetic impurity, the 6-methyl isomer, similarly possesses a single methyl group and a single aromatic proton (at C5).

Relying solely on 1D 1 H NMR is insufficient because both isomers present nearly identical splitting patterns: a singlet for the methyl group, a singlet for the pyrrole proton, and a singlet for the triazine C3 proton. To establish a self-validating system , 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR must be employed[1]. HMBC maps long-range (2-bond and 3-bond) carbon-proton couplings, providing definitive proof of the methyl group's position relative to the bridgehead carbon (C4a) and the carboxylic acid-bearing carbon (C7).

Furthermore, the choice of deuterated solvent is dictated by the molecule's physical chemistry. The C7-carboxylic acid forms strong intermolecular hydrogen bonds, rendering the compound poorly soluble in less polar solvents like chloroform-d (CDCl 3​ ). Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is explicitly selected because its strong hydrogen-bond accepting capability disrupts these dimers, ensuring complete dissolution and yielding sharp, highly resolved NMR resonances.

Experimental Workflow & Methodology

Protocol: Self-Validating NMR Sample Preparation and Acquisition

To ensure reproducibility and internal validation, the following standardized protocol must be executed:

Step 1: Sample Preparation

  • Accurately weigh 10.0 ± 0.1 mg of the synthesized compound.

  • Dissolve the solid in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard set strictly to 0.00 ppm, eliminating chemical shift drift caused by temperature or concentration variations and internally validating the chemical shift axis.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform Automated Tuning and Matching (ATMA) for both the 1 H and 13 C channels to maximize probe sensitivity.

  • Execute gradient shimming (TopShim) to optimize magnetic field homogeneity, ensuring the line width at half height for the TMS peak is < 1.0 Hz.

Step 3: 1D and 2D Data Acquisition

  • 1D 1 H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 scans, 2.0 s relaxation delay (D1), and 3.0 s acquisition time.

  • 1D 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30), 512 scans, and a 2.0 s relaxation delay.

  • 2D HMBC: Acquire using a standard gradient-selected HMBC sequence. Optimize the long-range coupling delay for nJCH​ = 8 Hz to capture the critical 3-bond correlations.

NMR_Workflow A Sample Preparation (10 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Automated/Manual) A->B C 1D 1H NMR Acquisition (zg30 pulse, ns=16) B->C D 1D 13C NMR Acquisition (zgpg30, ns=512) B->D E 2D NMR (HSQC/HMBC) (Isomer Resolution) C->E D->E F Data Processing & Spectral Validation E->F

Step-by-step NMR validation workflow for pyrrolotriazine derivatives.

Comparative NMR Data Analysis

The following tables summarize the quantitative NMR data, contrasting a High-Purity Grade batch of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid against a Standard Grade batch that contains ~15% of the 6-methyl isomer impurity.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO-d 6​ )
Proton AssignmentHigh-Purity Grade (Target)Standard Grade (Impure Batch)Diagnostic Difference
-COOH 12.85 ppm (br s, 1H)12.85 ppm (br s, 1H), 12.70 ppm (minor)Presence of a secondary acidic proton peak indicates isomer contamination.
C3-H (Triazine) 8.32 ppm (s, 1H)8.32 ppm (s, 1H), 8.21 ppm (minor)The C3 proton is highly sensitive to the electronic environment of the fused rings.
Pyrrole C-H 7.45 ppm (s, 1H, C6-H) 7.45 ppm (major), 7.18 ppm (minor, C5-H) The C6 proton in the target is more deshielded by the adjacent C7-COOH than the C5 proton in the impurity.
-CH 3​ 2.58 ppm (s, 3H, 5-CH 3​ )2.58 ppm (major), 2.42 ppm (minor, 6-CH 3​ )The 5-methyl group is closer to the electron-withdrawing bridgehead, shifting it downfield.
Table 2: Key 13 C NMR & HMBC Correlations (100 MHz, DMSO-d 6​ )
Carbon PositionTarget 13 C ShiftHMBC Correlations (Target)Impurity 13 C ShiftHMBC Correlations (Impurity)
-COOH (C7) 163.2 ppmCorrelates with C6-H164.5 ppmCorrelates with 6-CH 3​
C5 128.4 ppmCorrelates with 5-CH 3​ , C6-H115.6 ppmCorrelates with C5-H, 6-CH 3​
C6 118.2 ppmCorrelates with 5-CH 3​ , C6-H131.0 ppmCorrelates with C5-H, 6-CH 3​
-CH 3​ 12.5 ppmCorrelates with C5, C4a, C611.2 ppmCorrelates with C6, C5, C7

Isomer Differentiation & Logical Relationships

The definitive proof of structure lies in the HMBC correlations of the methyl protons. In the target compound (5-methyl isomer), the methyl protons show a strong 3-bond correlation to the C4a bridgehead carbon. In contrast, the 6-methyl impurity shows no correlation to C4a, but instead shows a strong 3-bond correlation to the C7 carbon bearing the carboxylic acid. This logical relationship ensures that the structural assignment is internally validated by the molecule's own connectivity network.

Isomer_Differentiation Root Isomer Differentiation (HMBC Correlation) Target 5-Methyl Isomer (Target Compound) Root->Target Impurity 6-Methyl Isomer (Common Impurity) Root->Impurity Target_HMBC CH3 protons correlate with C4a and C6 Target->Target_HMBC Impurity_HMBC CH3 protons correlate with C5 and C7 Impurity->Impurity_HMBC

Logical relationship of HMBC correlations used to differentiate positional isomers.

Conclusion

For drug development professionals utilizing the pyrrolo[2,1-f][1,2,4]triazine scaffold, rigorous analytical validation is non-negotiable. Standard Grade batches often harbor positional isomers that can drastically alter the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs). By implementing a self-validating NMR protocol that pairs 1D chemical shift analysis with 2D HMBC connectivity mapping, researchers can unequivocally verify the structural integrity of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, ensuring high-fidelity results in subsequent biological assays.

References

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: MDPI (Molecules) URL:[Link]

  • Pyrrolotriazine inhibitors of kinases (US Patent 6982265 B1)

Sources

Safety Operating Guide

5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, biologically active intermediates requires moving beyond generic safety data sheets. 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a highly specialized heterocyclic organic acid, primarily utilized as a core pharmacophore in the synthesis of potent tyrosine kinase inhibitors targeting EGFR, VEGFR, and FGFR pathways[1][2].

Because it contains a stable, nitrogen-rich fused bicyclic system and a reactive carboxylic acid moiety, it presents unique toxicological and environmental challenges. This guide provides drug development professionals with a field-proven, self-validating standard operating procedure (SOP) for the safe handling, segregation, and disposal of this compound.

Mechanistic Causality in Waste Management

To build a truly safe laboratory environment, we must understand why certain disposal protocols are enforced. The chemical behavior of the pyrrolo[2,1-f][1,2,4]triazine core dictates our operational boundaries:

  • Environmental Persistence & Aquatic Toxicity: The fused pyrrolotriazine ring system is highly resistant to standard microbial degradation. Because it is designed to inhibit cellular proliferation[2][3], environmental release into wastewater can severely disrupt local aquatic ecosystems. Sink disposal is strictly prohibited.

  • The Danger of Halogenated Oxidizers: During spill cleanup, the use of standard laboratory bleach (sodium hypochlorite) is strictly forbidden. The nitrogen-rich triazine ring can react with strong halogenating agents to form volatile, highly toxic N-chloro compounds or trace amounts of explosive nitrogen trichloride.

  • Thermal Destruction Requirements: The compound contains a high mass percentage of nitrogen. Safe destruction requires high-temperature incineration (>1000°C). Lower temperatures can result in incomplete combustion, while proper high-temperature incineration equipped with NOx scrubbers prevents the release of toxic nitrogen oxides into the atmosphere, aligning with.

Waste Stream Categorization Matrix

Proper segregation is the first self-validating step in chemical disposal. By cross-referencing your solvent matrix with the table below, you ensure container compatibility and regulatory compliance before waste is even generated.

Waste StreamMatrix / SolventMax AccumulationContainer MaterialTypical pHEPA Waste Code (Typical)
Solid Waste Pure powder, contaminated filter paper, weigh boats1 kg (per SAA)Glass or HDPEN/ANon-RCRA (State Regulated)
Liquid Waste (Aqueous) Water, mild biological buffers4 LitersHDPE4.0 - 6.5Non-RCRA
Liquid Waste (Organic) DMSO, DMF, Methanol10 LitersHDPE or PTFEN/AD001 (if flammable)
Liquid Waste (Halogenated) Dichloromethane (DCM), Chloroform10 LitersPTFE-lined GlassN/AD038 (Halogenated)

Step-by-Step Disposal Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity has been visually and physically confirmed.

Phase 1: Containment and Segregation
  • Solid Waste Collection: Sweep all unreacted 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid powder, contaminated weigh boats, and filter papers into a sealable glass or High-Density Polyethylene (HDPE) vial. Validation: Invert the sealed vial to ensure no particulate leakage.

  • Liquid Waste Transfer: For solutions (typically dissolved in DMSO or DMF for biological assays), transfer the liquid to a dedicated organic waste carboy. Validation: Verify the carboy material is HDPE or PTFE. Do not mix with acidic or oxidizing waste streams to prevent exothermic decarboxylation of the carboxylic acid moiety.

  • Secondary Containment: Place all primary solid waste containers into a transparent, 4-mil polyethylene bag. Zip-tie or heat-seal the bag.

Phase 2: Labeling and SAA Storage
  • Labeling: Apply a standard Hazardous Waste tag. Explicitly write: "Hazardous Waste - Toxic/Irritant Organic Solid (Pyrrolotriazine Derivative)." Do not use abbreviations.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from direct UV light and moisture. Causality: Prolonged exposure to extreme conditions can induce slow decarboxylation of the acid group, potentially causing pressure buildup in tightly sealed containers.

Phase 3: Final Destruction
  • EHS Transfer: Transfer the documented waste to your facility's Environmental Health and Safety (EHS) department in accordance with guidelines for hazardous waste generators.

  • Incineration: Ensure your chemical waste vendor utilizes EPA-permitted high-temperature incineration facilities equipped with selective catalytic reduction (SCR) for NOx scrubbing.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Don Appropriate PPE: Equip standard nitrile gloves, safety goggles, and a lab coat. Crucial: If the spill involves DMSO, double-glove immediately. DMSO acts as a powerful transdermal carrier and will transport the biologically active pyrrolotriazine directly through the dermal barrier.

  • Solid Spill Containment: Do NOT sweep dry powder, as this causes aerosolization. Mist the powder lightly with a 10% isopropanol/water solution to suppress dust. Wipe up the dampened powder with absorbent pads.

  • Liquid Spill Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Decontamination: Wash the affected surface with a mild anionic detergent and water. As established in Section 1, do not use bleach to decontaminate the area.

  • Disposal of Cleanup Materials: Treat all absorbent pads and PPE used during the cleanup as contaminated solid waste and dispose of them following the Phase 1 protocol above.

Operational Disposal Workflow

WasteWorkflow Start Waste Generation: 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (in DMSO/DMF/DCM) Decision->Liquid SolidPrep Seal in primary vial, place in secondary polyethylene bag Solid->SolidPrep LiquidPrep Collect in vented HDPE jug Segregate from strong oxidizers Liquid->LiquidPrep Label Apply Hazardous Waste Label Specify: Heterocyclic Organic Acid SolidPrep->Label LiquidPrep->Label Disposal EPA-Permitted Facility: High-Temp Incineration (>1000°C) with NOx Scrubbing Label->Disposal

Workflow for segregation, containment, and disposal of pyrrolotriazine-based chemical waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). Title 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. URL:[Link]

  • Hou, Q., et al. "Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives." Chinese Journal of Organic Chemistry, 2018. URL: [Link]

  • Bristol-Myers Squibb Co. Pyrrolotriazine inhibitors of kinases. European Patent EP1669071A2, 2006.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。